Ammonium manganese phosphate
Description
Overview of Transition Metal Phosphates in Advanced Materials Science
Transition metal phosphates (TMPs) are a diverse class of inorganic compounds that have attracted considerable attention in materials science due to their rich and tunable physicochemical properties. mdpi.comresearchgate.net These materials are characterized by the presence of transition metal cations and phosphate (B84403) anions (PO₄³⁻), which can form a wide variety of crystal structures with open frameworks, layers, and tunnels. mdpi.com This structural versatility allows for the accommodation of various ions and facilitates ionic transport, making them suitable for a range of applications. mdpi.com
The strong covalent P-O bonds within the phosphate groups impart significant structural stability to these compounds. researchgate.net TMPs are being explored for their potential in numerous fields, including:
Energy Storage: As electrode materials for supercapacitors and batteries, TMPs exhibit high theoretical specific capacitance and redox activity. researchgate.netacs.org
Catalysis: Their unique surface architectures and the ability to modify them make TMPs effective catalysts in various chemical reactions. mdpi.comrsc.orgrsc.org
Sensors and other applications: The diverse properties of metal phosphates have also led to their use in sensors, as pigments, and in medical applications. researchgate.netontosight.ai
The ability to create binary or ternary metal phosphates allows for further tuning of their electronic and electrochemical properties, enhancing their performance for specific applications. mdpi.com
Academic Significance of Ammonium (B1175870) Manganese Phosphate Systems
Ammonium manganese phosphate, with the chemical formula NH₄MnPO₄, and its monohydrate form, NH₄MnPO₄·H₂O, hold a significant position in academic research for several reasons. ontosight.aiwarse.orgnih.gov These compounds are investigated for their interesting structural and magnetic properties. reading.ac.ukresearchgate.net The presence of manganese, a readily available and environmentally benign element, makes these systems attractive for sustainable technology development.
Key areas of academic interest include:
Electrochemical Applications: this compound is being actively studied as a precursor for phospho-olivine electrodes used in lithium-ion and sodium-ion batteries. acs.orgresearchgate.net The dittmarite-type structure of NH₄MnPO₄·H₂O serves as a template for synthesizing high-performance cathode materials. acs.orgresearchgate.net Furthermore, its potential as a pseudocapacitive electrode material for supercapacitors and as a cathode material for aqueous zinc-ion batteries is being explored. acs.orgresearchgate.net
Structural and Magnetic Research: The crystal structures of various this compound compounds, some of which feature layered or three-dimensional frameworks with channels, are of fundamental interest to solid-state chemists and materials scientists. reading.ac.ukresearchgate.net These structures give rise to interesting magnetic behaviors, such as antiferromagnetism and ferrimagnetism. reading.ac.ukresearchgate.net
Fertilizers and Pigments: Historically and in certain applications, this compound has been utilized as a micronutrient fertilizer to supply manganese to crops and as a pigment. ontosight.airesearchgate.net
Historical Development of Research on this compound Compounds
The study of manganese and its compounds has a long history, with the initial recognition of manganese's neurotoxicity dating back to 1837. nih.gov However, focused research on this compound as a specific compound of interest in materials science is a more recent development. Early work on similar compounds, such as ammonium magnesium phosphate, was driven by an interest in their use as fertilizers and in analytical chemistry for the determination of magnesium. ajsonline.orgtaylorandfrancis.com
The synthesis and characterization of this compound monohydrate (NH₄MnPO₄·H₂O) have been reported in the context of studying divalent metal phosphate compounds. cambridge.org It was noted to be isostructural with ammonium magnesium phosphate monohydrate and the mineral niahite. cambridge.org
In recent decades, the advent of advanced characterization techniques and the growing demand for new materials for energy storage and catalysis have spurred a renewed and intensified interest in this compound. Research has shifted towards understanding and manipulating its crystal structure and morphology to optimize its performance in applications like batteries and supercapacitors. acs.orgacs.orgresearchgate.net Solvothermal and hydrothermal synthesis methods have been employed to create novel layered and framework structures of ammonium manganese phosphates. reading.ac.ukresearchgate.net
Scope and Objectives of Current Scholarly Investigations
Contemporary research on this compound is multifaceted, with several key objectives driving scientific inquiry:
Enhanced Electrochemical Performance: A primary goal is to improve the electrochemical properties of materials derived from this compound for energy storage applications. This includes increasing the specific capacity, rate capability, and cycling stability of electrodes for lithium-ion, sodium-ion, and aqueous zinc-ion batteries. researchgate.netresearchgate.netwipo.int For supercapacitors, the focus is on maximizing capacitance and energy density. acs.org
Controlled Synthesis and Morphology: Researchers are actively developing new synthesis routes to control the particle size, morphology, and crystal structure of this compound. acs.orgwipo.int This includes methods like hydrothermal synthesis, solid-state reactions, and the use of templates to create nanostructures such as nanosheets and hollow spheres, which can offer enhanced performance. acs.orgd-nb.info
Understanding Structure-Property Relationships: A fundamental objective is to establish clear correlations between the atomic-level structure and the resulting magnetic and electrochemical properties. reading.ac.ukresearchgate.net This involves detailed characterization using techniques like X-ray diffraction, electron microscopy, and various spectroscopic methods.
Development of Novel Compositions: Investigations are underway to create more complex materials by doping or creating solid solutions, such as ammonium iron-manganese phosphates (NH₄Mn₁₋ₓFeₓPO₄·H₂O), to further tune the material's properties for specific applications. acs.orgresearchgate.net
Catalytic Applications: Exploring the potential of this compound and related materials as catalysts is another emerging area of research. rsc.orgontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
azanium;manganese(2+);phosphate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889647 | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
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Molecular Weight |
167.948 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15609-81-1 | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
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| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium manganese phosphate | |
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Synthesis Methodologies for Ammonium Manganese Phosphate
Solution-Based Precipitation Techniques
Solution-based precipitation is a widely employed method for the synthesis of ammonium (B1175870) manganese phosphate (B84403), valued for its relative simplicity and scalability. This technique involves the reaction of soluble manganese salts with a phosphate source in the presence of ammonium ions, leading to the formation of an insoluble product that precipitates from the solution. The characteristics of the resulting material are highly dependent on the precise control of reaction conditions.
Controlled Co-precipitation Processes
Controlled co-precipitation is a versatile method for synthesizing complex phosphates by simultaneously precipitating multiple cations from a solution. In the context of ammonium manganese phosphate, this technique is particularly relevant for the preparation of doped materials or solid solutions, such as NH₄(Mn,Fe)PO₄·H₂O, which are precursors for electrode materials in lithium-ion batteries. researchgate.net The key to this process is maintaining a homogeneous distribution of the metal ions throughout the crystal lattice, which is achieved by carefully controlling the precipitation rate and pH.
The atomic-scale mixing of manganese and iron is crucial for the electrochemical performance of the final cathode material. The co-precipitation method allows for this intimate mixing at the precursor stage, which is then carried over to the final product after subsequent thermal treatment. researchgate.net The process typically involves mixing aqueous solutions of manganese and other desired metal salts (e.g., iron sulfate) with a phosphate source, such as phosphoric acid. The pH is then adjusted to induce precipitation. scispace.com
pH-Modulated Precipitation Strategies
The pH of the reaction medium is a critical parameter in the precipitation of this compound, as it directly influences the solubility of the compound and the morphology of the resulting crystals. The optimal pH for the precipitation of similar metal ammonium phosphates, like struvite (magnesium ammonium phosphate), is typically in the alkaline range, from 8.0 to 10. nih.govmst.edu For this compound, a pH between 7 and 8 has been shown to be effective for producing a crystalline powder. cambridge.org
The precipitation is generally carried out by adding a manganese salt solution to a solution containing ammonium phosphate, while maintaining the desired pH through the addition of a base, such as ammonia (B1221849). cambridge.org The reaction can be represented by the following general equation:
Mn²⁺ + NH₄⁺ + HPO₄²⁻ + H₂O → NH₄MnPO₄·H₂O(s) + H⁺
Controlling the pH is essential to prevent the formation of undesired phases. For instance, at lower pH values, the formation of more soluble manganese phosphates may be favored, while at very high pH, manganese hydroxides could co-precipitate.
A refined approach to pH control is the use of urea hydrolysis for homogeneous precipitation. In this method, the slow, controlled decomposition of urea in an aqueous solution at elevated temperatures (typically 90-95°C) generates ammonia and carbon dioxide. core.ac.uk The in-situ generation of ammonia leads to a gradual and uniform increase in the pH of the solution, which promotes the slow precipitation of this compound. core.ac.uk This results in the formation of larger, more well-formed crystals compared to conventional precipitation methods where the precipitating agent is added externally. core.ac.uk
The process involves dissolving a manganese salt, an ammonium phosphate, and urea in an acidic solution and then heating the mixture to induce urea hydrolysis. core.ac.uk This technique has been shown to produce particles that are significantly larger (over 100 times) than those obtained through conventional precipitation. core.ac.uk This method also allows for better separation of manganese from other divalent cations like copper(II) and nickel(II). core.ac.uk
Influence of Precursor Selection on Product Characteristics
The choice of manganese and phosphate precursors can significantly impact the properties of the synthesized this compound. Common manganese precursors include manganese acetate (Mn(CH₃COO)₂·4H₂O), manganese chloride (MnCl₂), and manganese sulfate (MnSO₄). cambridge.orgnih.gov The phosphate source is typically diammonium hydrogen phosphate ((NH₄)₂HPO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄). cambridge.orgcore.ac.uk
The selection of precursors can influence factors such as the particle size, morphology, and crystallinity of the final product. For example, the use of manganese acetate in a boiling solution of ammonium acetate has been reported to yield a highly crystalline white powder of NH₄MnPO₄·H₂O. cambridge.org The nature of the counter-ions in the precursor salts can also affect the ionic strength of the solution, which in turn can influence the nucleation and growth of the crystals.
| Manganese Precursor | Phosphate Precursor | pH Control/Method | Temperature (°C) | Resulting Product Characteristics | Reference |
|---|---|---|---|---|---|
| Mn(CH₃COO)₂·4H₂O | (NH₄)₂HPO₄ | Ammonia in boiling ammonium acetate | Boiling | Highly crystalline white powder | cambridge.org |
| MnSO₄ | NH₄H₂PO₄ | Urea Hydrolysis | 90-95 | Large, well-formed crystals | core.ac.uk |
| MnCl₂ | (NH₄)₂HPO₄ | Hydrothermal | 150 | Single-phase platelike particles | nih.gov |
Challenges in Waste Management and Impurity Control in Conventional Synthesis
Conventional precipitation methods for this compound synthesis present challenges related to waste management and impurity control. The mother liquor remaining after the precipitation and filtration of the product contains unreacted precursors and soluble byproducts, which require appropriate treatment before disposal to prevent environmental contamination. mdpi.com For instance, if manganese sulfate is used as a precursor, the resulting solution will contain sulfate ions that need to be managed.
Impurity control is another significant challenge. The co-precipitation of other metal ions present in the starting materials can lead to a final product with reduced purity. This is particularly relevant when using technical-grade raw materials or processing industrial wastewater streams. nih.gov Furthermore, the control of stoichiometry is crucial, as an excess of one reactant can remain as an impurity in the final product or in the effluent. The formation of undesired crystalline phases due to localized pH variations during the addition of reagents is also a concern in conventional precipitation.
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are alternative routes for the synthesis of this compound, often yielding products with high crystallinity and controlled morphology. These techniques involve carrying out the chemical reaction in a closed system, such as a Teflon-lined stainless steel autoclave, at elevated temperatures and pressures.
In a typical hydrothermal synthesis, an aqueous solution containing the manganese precursor (e.g., MnCl₂) and the phosphate precursor (e.g., (NH₄)₂HPO₄) is heated in an autoclave. nih.gov This method has been successfully used to prepare single-phase, platelike particles of NH₄(Co₁₋ₓMnₓ)PO₄·H₂O solid solutions at 150°C. nih.gov The elevated temperature and pressure facilitate the dissolution and recrystallization of the reactants, leading to the formation of well-defined crystalline structures.
Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent or a mixture of water and an organic solvent. This approach can lead to different particle morphologies and phases due to the different solvent properties, such as polarity, viscosity, and boiling point. For instance, a layered ammonium manganese(II) diphosphate hydrate (B1144303), (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂], has been synthesized under solvothermal conditions at 160°C in ethylene glycol. researchgate.net
These methods offer excellent control over the product characteristics by tuning parameters such as reaction temperature, time, and the type of solvent used.
| Method | Precursors | Solvent | Temperature (°C) | Duration | Product | Reference |
|---|---|---|---|---|---|---|
| Hydrothermal | MnCl₂·4H₂O, CoCl₂·6H₂O, (NH₄)₂HPO₄ | Water | 150 | 1 day | NH₄(Co₁₋ₓMnₓ)PO₄·H₂O particles | nih.gov |
| Solvothermal | Manganese(II) acetate tetrahydrate, Ammonium dihydrogenphosphate | Ethylene glycol | 160 | Not specified | (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] | researchgate.net |
Optimization of Reaction Parameters for Crystal Morphology and Phase Purity
The morphology and phase purity of this compound are highly dependent on the parameters of the synthesis reaction. Key factors that can be manipulated to achieve desired characteristics include pH, temperature, reactant concentrations, and reaction time.
Hydrothermal synthesis has been shown to be an effective method for producing single-phase, platelike particles of dittmarite-group materials, including this compound. researchgate.net In a typical hydrothermal process, aqueous solutions of a manganese salt (e.g., MnCl₂·4H₂O) and a phosphate source (e.g., (NH₄)₂HPO₄) are heated in a sealed vessel. The temperature and duration of the hydrothermal treatment significantly influence the crystallinity and morphology of the resulting product. For instance, hydrothermal treatment at 150 °C can yield single-phase NH₄(Co₁₋ₓMnₓ)PO₄·H₂O solid-solution particles. nih.gov
The composition of the precursor solution also plays a crucial role. The molar ratios of the reactants can be adjusted to control the incorporation of different cations into the crystal lattice, as demonstrated in the synthesis of NH₄(Co₁₋ₓMnₓ)PO₄·H₂O, where the [Mn²⁺]/([Co²⁺] + [Mn²⁺]) mole ratio in the final product is determined by the initial concentrations of MnCl₂ and CoCl₂. The morphology of the crystals can also be influenced by the choice of reactants; for example, the synthesis of ammonium iron-manganese phosphates can result in a change from "rose"-like to plate-like aggregates. researchgate.net
Wet mechanical processing, which involves the planetary ball milling of raw materials like NH₄H₂PO₄ and MnCO₃ in water at room temperature, offers another route to morphology-controlled NH₄MnPO₄·H₂O. acs.orgnih.gov By adjusting milling parameters such as time, ball size, and centrifugal acceleration, various shapes including plates, flakes, rods, and nanoparticles can be produced. nih.gov This method relies on a dissolution-precipitation mechanism within the aqueous environment. acs.org
The table below summarizes the influence of various synthesis parameters on the morphology of this compound and related compounds.
Table 1: Influence of Synthesis Parameters on Crystal Morphology
| Parameter | Variation | Resulting Morphology | Synthesis Method | Reference |
|---|---|---|---|---|
| Reactant Composition | Substitution of Co²⁺ with Mn²⁺ | Platelike particles | Hydrothermal | researchgate.net |
| Milling Conditions | Adjustment of time, ball size, centrifugal acceleration | Plates, flakes, rods, nanoparticles | Wet Mechanical | nih.gov |
| Aging Temperature | Aging at 80°C or hydrothermal treatment at 100-180°C | Large hexagonal prism blocks of hureaulite | Aqueous Precipitation | nih.gov |
| Reactant Molar Ratio | Varied Mn²⁺ to phenyl phosphonic acid ratio | Palm leaf, nanometer strip, or nanometer sheet | Solvothermal | mdpi.com |
Electrochemical Deposition Methods
Electrochemical deposition is a versatile technique for producing thin films and coatings of various materials, including metal phosphates. This method offers precise control over film thickness, morphology, and composition by manipulating the electrochemical parameters. While specific studies on the electrochemical deposition of this compound are limited, insights can be drawn from related manganese-containing systems.
Parameters Affecting Deposition and Material Properties
The properties of electrodeposited films are strongly influenced by a range of parameters, including the composition of the electrolyte bath, pH, current density, applied potential, and temperature.
The electrolyte composition is a critical factor. For the electrodeposition of manganese-containing alloys, ammonium sulfate is often an essential component in the deposition bath as it can increase the discharging ability of Mn²⁺ ions and provide buffering conditions. researchgate.net The presence of complexing agents can also be crucial, especially when codepositing metals with large differences in their reduction potentials.
The pH of the electrolyte bath can affect the morphology and composition of the deposited film. For instance, in the electrodeposition of Co-Mn films, changes in the electrolyte pH from 2.6 to 4.7 resulted in variations in the surface morphology, with different-sized globular granules being observed. psu.edu In the electrodeposition of Ag₃PO₄ films, a localized pH change at the electrode surface, induced by the electrochemical generation of acid, was the driving force for the deposition process. researchgate.net
Current density and applied potential are key parameters for controlling the deposition rate and the microstructure of the film. In the case of Mn-Cu alloy deposition, lower current densities resulted in coatings with a heterogeneous microstructure, while higher current densities produced more uniform and compact coatings. However, excessively high current densities can lead to the formation of manganese oxides and hydroxides due to an increase in the local pH at the electrode surface. researchgate.net The morphology of electrodeposited films can also be significantly altered by the applied potential, as seen in the formation of different crystal structures for Ag₃PO₄ at different potentials. researchgate.net Furthermore, the thickness and morphology of electrodeposited films can be influenced by the applied scan rates during cyclic voltammetry deposition. psu.edu
The table below summarizes the effects of various electrochemical deposition parameters on the properties of manganese-containing and other phosphate films.
Table 2: Parameters Affecting Electrochemical Deposition and Material Properties
| Parameter | Effect | System | Reference |
|---|---|---|---|
| Electrolyte pH | Influences surface morphology (globular granules of varying sizes) | Co-Mn films | psu.edu |
| Current Density | Affects microstructure; high density leads to uniform, compact, amorphous coatings | Mn-Cu alloys | |
| Applied Potential | Determines crystal structure (e.g., trisoctahedral vs. tetrahedral) | Ag₃PO₄ films | researchgate.net |
| Scan Rate | Influences film thickness and morphology | Magnesium ammonium phosphate hexahydrate | psu.edu |
| Ammonium Sulfate in Bath | Increases discharging ability of Mn²⁺ ions and provides buffering | Mn-containing alloys | researchgate.net |
Microwave-Assisted Synthesis Routes
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for the preparation of a wide range of materials, including inorganic nanostructures. This technique utilizes microwave irradiation to heat the reaction mixture, which can lead to significantly shorter reaction times, improved product yields, and enhanced control over the material's properties compared to conventional heating methods.
The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction medium, leading to rapid and uniform heating. nih.gov This can result in faster reaction kinetics and can also promote the formation of unique nanostructures. A facile and rapid microwave-assisted method has been reported for the synthesis of NiMoO₄·H₂O nanoclusters, where the formation mechanism is described as a speedy self-assembly process. researchgate.net
While specific detailed protocols for the microwave-assisted synthesis of pure this compound are not extensively documented in the reviewed literature, a facile and cost-effective microwave-assisted route has been employed to synthesize a hybrid composite of this compound with reduced graphene oxide (NH₄MnPO₄·H₂O–rGO). acs.org This suggests the feasibility of using microwave energy for the synthesis of the pure compound as well. Key parameters that would need to be optimized in such a synthesis include the microwave power, irradiation time, solvent, and precursor concentrations. These parameters would be expected to have a significant impact on the crystallinity, particle size, and morphology of the final product.
Post-Synthetic Treatments and Modifications
Following the initial synthesis, post-synthetic treatments, particularly thermal treatments like annealing and calcination, can be employed to modify the phase, crystallinity, and morphology of this compound. These treatments are crucial for tailoring the material for specific applications.
Thermal Annealing and Calcination Effects on Phase Transformation
Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in understanding the phase transformations that this compound undergoes upon heating.
Studies on the thermal decomposition of NH₄MnPO₄·H₂O in a nitrogen atmosphere have shown that the compound decomposes in a multi-step process. researchgate.net This process typically involves deamination (loss of ammonia), dehydration (loss of water), and polycondensation. researchgate.net The final thermal product of this decomposition is manganese pyrophosphate (Mn₂P₂O₇). researchgate.net A similar thermal behavior is observed for the related compound NH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂O, which also decomposes in two steps of co-elimination and polycondensation to form a mixed-metal pyrophosphate. researchgate.net
The specific temperatures at which these transformations occur can be determined from TGA/DTA curves. For NH₄MnPO₄·H₂O, the decomposition involves the co-elimination of NH₃ and H₂O, followed by dehydration condensation. acs.org The initial decomposition can lead to the formation of an amorphous MnHPO₄ phase, which upon further heating crystallizes to Mn₂P₂O₇. acs.org The calcination of a related dittmarite-type compound, NH₄CoPO₄·H₂O, also results in its transformation to the corresponding pyrophosphate, Co₂P₂O₇. nih.gov
The table below outlines the key phase transformations of this compound upon thermal treatment.
Table 3: Thermal Annealing and Calcination Effects on Phase Transformation of NH₄MnPO₄·H₂O
| Temperature Range (°C) | Process | Resulting Phase(s) | Analysis Method | Reference |
|---|---|---|---|---|
| ~100 - 300 | Deamination and Dehydration | Amorphous MnHPO₄ | TGA/DTA, XRD | acs.orgresearchgate.net |
| > 300 | Polycondensation | Crystalline Mn₂P₂O₇ | TGA/DTA, XRD | acs.orgresearchgate.net |
Comparative Analysis of Advanced Synthesis Techniques
The physicochemical properties of this compound, such as particle size, morphology, crystallinity, and purity, are intrinsically linked to the method of its preparation. Advanced synthesis techniques offer significant advantages over traditional precipitation methods by providing greater control over these parameters. This section provides a comparative analysis of several advanced synthesis methodologies, including hydrothermal, microwave-assisted, co-precipitation, and sol-gel methods, focusing on their respective advantages and disadvantages in controlling the final product's characteristics.
Hydrothermal and Solvothermal Synthesis
The hydrothermal method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. This technique is widely used for synthesizing crystalline materials that are not stable at higher temperatures.
Process: Precursors of manganese and phosphate are dissolved in water, often with a mineralizer, and heated. The autogenous pressure developed inside the autoclave facilitates the dissolution and recrystallization of the material, leading to the formation of well-defined crystals. A layered ammonium manganese(II) diphosphate, for instance, has been successfully synthesized using this method. researchgate.net
Advantages: This method excels in producing highly crystalline and pure products. It allows for precise control over particle size and morphology by adjusting parameters such as temperature, reaction time, and precursor concentration.
Disadvantages: The primary drawbacks are the long reaction times, which can extend to several hours or even days, and the high energy consumption required to maintain elevated temperatures and pressures. mdpi.com The equipment (autoclaves) also represents a significant capital cost.
Microwave-Assisted Hydrothermal Synthesis
This technique is a modification of the conventional hydrothermal method where microwave irradiation is used as the heating source. This change in heating mechanism leads to significant improvements in the synthesis process.
Process: The reaction mixture is placed in a microwave-transparent, sealed vessel and subjected to microwave radiation. The direct interaction of microwaves with the polar molecules in the solution results in rapid, uniform, and efficient heating.
Advantages: Compared to conventional hydrothermal synthesis, the microwave-assisted method drastically reduces reaction times, often from hours to minutes. researchgate.netacs.org This rapid heating promotes faster nucleation and growth, leading to smaller, more uniform nanoparticles with a narrow size distribution. mdpi.comresearchgate.net The process is also more energy-efficient. mdpi.com
Disadvantages: A key challenge is the difficulty in monitoring the temperature and pressure inside the sealed vessel during the reaction. Furthermore, minor changes in reaction parameters, such as the absorption properties of the precursors, can lead to variations in product quality. researchgate.net
Co-precipitation Method
Co-precipitation is a widely used technique for synthesizing multi-component materials from a homogeneous solution. It involves the simultaneous precipitation of manganese and phosphate ions upon the addition of a precipitating agent.
Process: A solution containing soluble salts of manganese and phosphate is prepared. A precipitating agent, typically a base like ammonium hydroxide, is added to raise the pH, causing the simultaneous precipitation of the desired compound. The control of pH, temperature, and stirring rate is crucial for achieving a homogeneous product. researchgate.net
Advantages: The co-precipitation method is valued for its simplicity, rapid reaction rates, and scalability, making it suitable for industrial production. ijnc.ir It allows for the synthesis of particles with good chemical homogeneity and offers a degree of control over particle size. ijnc.ir
Disadvantages: Achieving phase purity can be challenging, as the final product's composition is highly sensitive to the reaction's pH and temperature. researchgate.net The resulting particles are often amorphous or poorly crystalline, requiring a subsequent calcination step to improve crystallinity, which can lead to particle agglomeration.
Sol-Gel Method
The sol-gel process is a versatile, low-temperature wet-chemical technique used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles or network polymers.
Process: The synthesis typically involves the hydrolysis and polycondensation of molecular precursors (e.g., metal alkoxides or salts) in a solvent. This leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, the sol evolves into a "gel," a three-dimensional solid network enclosing the liquid phase. Drying the gel yields the final product.
Advantages: This method provides excellent control over the product's purity, homogeneity, and microstructure at a molecular level. researchgate.net It is particularly effective for producing nanosized materials with a narrow particle size distribution and high specific surface area. mdpi.com The low synthesis temperatures are also an advantage. researchgate.net
Disadvantages: The primary drawbacks of the sol-gel method include the high cost of precursor materials (especially metal alkoxides), long processing times due to the slow gelation and drying steps, and significant volume shrinkage during drying, which can lead to cracks in the final material.
Research Findings and Comparative Data
The choice of synthesis method directly impacts the final properties of this compound. The following tables summarize the key characteristics and findings associated with each advanced technique.
Table 1: General Comparison of Advanced Synthesis Techniques
| Parameter | Hydrothermal | Microwave-Assisted | Co-precipitation | Sol-Gel |
|---|---|---|---|---|
| Reaction Time | Long (Hours to Days) | Very Short (Minutes) mdpi.com | Short (Minutes to Hours) | Long (Days) |
| Temperature | High (100-250 °C) | High (150-300 °C) | Low to Moderate (Room Temp. to 90 °C) | Low (Room Temp. to 100 °C) |
| Particle Size Control | Good | Excellent | Moderate | Excellent diva-portal.org |
| Crystallinity | High | High | Low to Amorphous | Amorphous (requires calcination) |
| Purity/Homogeneity | High | High | Moderate to High ijnc.ir | Very High mdpi.com |
| Scalability/Cost | Low Scalability / High Cost | Moderate Scalability / Moderate Cost | High Scalability / Low Cost | Low Scalability / High Cost |
Table 2: Detailed Research Findings on Synthesis Parameters and Outcomes
| Synthesis Method | Key Research Finding | Resulting Particle Characteristics | Primary Advantage Highlighted |
|---|---|---|---|
| Hydrothermal | Synthesis of layered (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] was achieved at 160 °C. researchgate.net | Well-defined crystalline structure. | High crystallinity and phase purity. researchgate.net |
| Microwave-Assisted | Compared to conventional heating, microwave methods significantly reduce reaction time and save energy. mdpi.com For related materials, particle size was smaller than with conventional methods. acs.org | Nanoparticles with narrow size distribution and uniform morphology. mdpi.com | Rapid heating, high efficiency, and uniform particle morphology. mdpi.comresearchgate.net |
| Co-precipitation | Demonstrated as an industrially scalable method for producing mixed metal phosphate precursors. Phase purity is highly sensitive to pH and temperature. researchgate.net | Homogeneous composition. Particle size can be controlled, but product may be amorphous. | Simplicity, speed, and potential for large-scale production. ijnc.ir |
| Sol-Gel | Allows for uniform doping at the molecular level and the preparation of new materials under mild conditions. researchgate.net | Nanosized particles with high purity and homogeneity. mdpi.com | Excellent control over purity and microstructure at the molecular level. researchgate.net |
Advanced Structural and Spectroscopic Characterization
X-ray Diffraction (XRD) Analysis
XRD techniques, including both powder and single-crystal methods, have been instrumental in elucidating the structural complexities of ammonium (B1175870) manganese phosphate (B84403) and its related compounds.
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. It is routinely employed for phase identification by comparing the experimental diffraction pattern to reference data. For ammonium manganese phosphate, PXRD confirms the crystalline nature of synthesized samples and can identify the presence of any secondary phases or impurities. The high degree of crystallinity in a sample can be inferred from the sharpness of the diffraction peaks.
This compound compounds are known to crystallize in several symmetries, with orthorhombic and monoclinic phases being prominent. The most commonly studied form, this compound monohydrate (NH₄MnPO₄·H₂O), typically exhibits an orthorhombic crystal structure. Specifically, it has been identified with the space group Pmnm and is isostructural with the mineral niahite.
However, structural diversity is observed in the broader family of ammonium manganese phosphates. For instance, a hydrothermally synthesized three-dimensional manganese(II) phosphate, [NH₄][Mn₄(PO₄)₃], also crystallizes in an orthorhombic space group, Pnnm. researchgate.net Furthermore, investigations into related systems have revealed monoclinic phases. One such example is a mixed-metal phosphate, (NH₄)MnAl₂(PO₄)₃·2H₂O, which adopts a monoclinic structure with the space group C2/c. Another manganese phosphate has been identified with the monoclinic space group P2₁/c. nih.gov These findings highlight the versatility of the ammonium-manganese-phosphate system to form different crystal lattices depending on synthesis conditions and composition.
This compound monohydrate (NH₄MnPO₄·H₂O) is recognized as having a dittmarite-type structure. wikipedia.orgexaminart.com This structural arrangement is characterized by layers of metal-phosphate, which can serve as precursors for other important materials like phospho-olivines used in battery electrodes. wikipedia.orgexaminart.com The homogeneous distribution of metal ions within the dittmarite layers is a key advantage of this precursor. examinart.com
The polymorphism mentioned in the outline, specifically the α- and β- forms, pertains to ammonium manganese pyrophosphate (NH₄MnP₂O₇), also known as Manganese Violet. wikipedia.orgresearchgate.net This compound is distinct from the simpler orthophosphate (NH₄MnPO₄). Rietveld refinement of XRD data has confirmed the existence of two polymorphs for the pyrophosphate: α-NH₄MnP₂O₇ and β-NH₄MnP₂O₇. researchgate.net The α-polymorph crystallizes in the monoclinic system (P2₁/c), while the β-polymorph adopts a triclinic crystal system (P-1). Both forms feature manganese(III) ions in distorted octahedral environments due to the Jahn-Teller effect. wikipedia.org
PXRD analysis is crucial for the precise determination of unit cell parameters (the dimensions of the basic repeating unit of a crystal). These parameters are refined from the positions of the diffraction peaks. For orthorhombic NH₄MnPO₄·H₂O, the unit cell parameters have been reported with high precision. The sharpness of the diffraction peaks, quantified by the full width at half maximum (FWHM), can also be used to estimate the average crystallite size of the powder using the Scherrer equation. A narrow FWHM value indicates a high degree of crystallinity and larger crystallites.
Below is a table summarizing the unit cell parameters for several this compound compounds as determined by XRD.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| NH₄MnPO₄·H₂O | Orthorhombic | Pmnm | 5.7289 | 8.8167 | 4.9098 | 90 | 247.99 |
| [NH₄][Mn₄(PO₄)₃] | Orthorhombic | Pnnm | 9.8856 | 16.745 | 6.4639 | 90 | 1070.0 |
| (NH₄)MnAl₂(PO₄)₃·2H₂O | Monoclinic | C2/c | 13.3577 | 10.2279 | 8.7922 | 108.65 | 1139.6 |
| α-NH₄MnP₂O₇ | Monoclinic | P2₁/c | - | - | - | - | - |
| β-NH₄MnP₂O₇ | Triclinic | P-1 | - | - | - | - | - |
Data for α- and β-NH₄MnP₂O₇ phases are noted for their crystal system, but specific cell parameters were not available in the searched sources.
Single-crystal studies reveal that the structures of ammonium manganese phosphates are built from the linkage of manganese-oxygen and phosphorus-oxygen polyhedra. In the case of [NH₄][Mn₄(PO₄)₃], the anionic framework is constructed from layers of manganese phosphate. researchgate.net These layers themselves are formed from MnO₅ square pyramids and PO₄ tetrahedra. researchgate.net The layers are then linked together by additional MnO₅ and MnO₆ polyhedra, along with more PO₄ tetrahedra, creating a robust three-dimensional structure. researchgate.net This framework defines one-dimensional channels wherein the ammonium (NH₄⁺) ions reside. researchgate.net
In the layered structure of the hydrated manganese(II) pyrophosphate, (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂], the building blocks are MnO₆ octahedra and P₂O₇ pyrophosphate units. The manganese pyrophosphate layers consist of infinite chains of both cis and trans edge-sharing MnO₆ octahedra, which are linked by the P₂O₇ groups. The ammonium cations are located in the interlayer regions, providing charge balance and structural cohesion through hydrogen bonding. This detailed understanding of polyhedral connectivity is fundamental to explaining the material's physical and chemical properties.
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for probing the molecular vibrations within this compound, providing detailed information on functional groups and intermolecular interactions.
The FTIR spectrum of this compound monohydrate (NH₄MnPO₄·H₂O) and related compounds displays characteristic absorption bands corresponding to the vibrations of its constituent molecular groups: the ammonium cation (NH₄⁺), the phosphate anion (PO₄³⁻), and the manganese-oxygen polyhedra (MnOₓ).
N-H Vibrations : The ammonium ion gives rise to distinct stretching and bending vibrations. The N-H stretching modes typically appear as a broad band in the high-frequency region, often centered around 3000-3400 cm⁻¹. The N-H deformation (bending) vibration, designated as ν₄, is observed in the 1400-1450 cm⁻¹ range researchgate.net.
P-O Vibrations : The phosphate group (PO₄³⁻) has four fundamental vibrational modes. In an ideal tetrahedral symmetry, only the antisymmetric stretching (ν₃) and bending (ν₄) modes are infrared active. However, in the solid state, interactions within the crystal lattice lower this symmetry, often making all modes active. The most intense band is typically the ν₃ antisymmetric stretching vibration, found in the 950-1150 cm⁻¹ region. The ν₁ symmetric stretching mode appears as a weaker band around 940-980 cm⁻¹. The ν₄ and ν₂ bending modes are observed at lower frequencies, typically around 550-600 cm⁻¹ and 400-470 cm⁻¹, respectively sci-hub.seufop.br.
Mn-O Vibrations : Vibrations corresponding to the manganese-oxygen bonds occur at lower frequencies, generally below 400 cm⁻¹, and are associated with the lattice vibrational modes of the crystal structure.
The table below summarizes typical FTIR band assignments for this compound and its analogues.
| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Reference(s) |
| ~3400 | O-H stretching (of H₂O) | Stretching | researchgate.net |
| ~3100 | N-H stretching of NH₄⁺ | Stretching | sci-hub.se |
| ~1650 | H-O-H bending of H₂O | Bending | researchgate.net |
| ~1430 | N-H bending of NH₄⁺ (ν₄) | Bending | researchgate.net |
| 950 - 1150 | P-O antisymmetric stretching of PO₄³⁻ (ν₃) | Antisymmetric Stretching | ufop.br |
| ~960 | P-O symmetric stretching of PO₄³⁻ (ν₁) | Symmetric Stretching | ufop.br |
| ~570 | O-P-O bending of PO₄³⁻ (ν₄) | Bending | sci-hub.se |
| < 400 | Mn-O lattice vibrations | Lattice Mode | ufop.br |
Hydrogen bonding plays a critical role in the structure of hydrated this compound, influencing the crystal packing and stability. FTIR spectroscopy is highly sensitive to the effects of hydrogen bonding. The presence of strong hydrogen bonds, such as N-H···O and O-H···O, is indicated by several spectral features mdpi.com:
Broadening of Bands : The stretching bands of the donor groups (N-H and O-H) become significantly broadened. In NH₄MnPO₄·H₂O, this results in a very broad, complex absorption profile in the 2800-3600 cm⁻¹ region, where the individual N-H and O-H stretching vibrations overlap.
Red Shift : The frequencies of the stretching vibrations are shifted to lower wavenumbers (a "red shift"). The magnitude of this shift correlates with the strength of the hydrogen bond.
Intensity Increase : The integrated intensity of the stretching bands increases significantly upon hydrogen bond formation.
In phosphate-containing materials, hydrogen bonding to the phosphoryl oxygen (P=O or P-O⁻) can shift the corresponding P-O stretching frequency to a lower wavenumber nih.gov. This effect confirms the participation of the phosphate anions in the hydrogen-bonding network. The ammonium group can form hydrogen bonds of varying strengths, from a strong N-H···O(phosphate) bond to weaker, bifurcated bonds with water molecules sci-hub.se. These interactions are crucial for linking the ammonium cations within the structural channels or layers to the surrounding manganese phosphate framework nih.gov.
Raman Spectroscopy for Lattice Dynamics and Structural Changes
Raman spectroscopy complements FTIR by providing information on the vibrational modes of the crystal lattice, making it an effective tool for studying lattice dynamics and detecting subtle structural transformations. While specific Raman data for NH₄MnPO₄ is limited, analysis of related manganese-containing oxides and phosphates provides insight into the expected spectral features.
The Raman spectrum is particularly sensitive to the vibrations of the crystal lattice (phonon modes), which appear at low frequencies (< 400 cm⁻¹). These modes involve the collective motion of the MnOₓ and PO₄ polyhedra as units. Changes in the crystal structure, such as phase transitions induced by temperature or pressure, would manifest as shifts in the positions of these lattice modes, changes in their intensity, or the appearance/disappearance of bands.
For the internal modes of the phosphate group, the symmetric stretching vibration (ν₁) around 960 cm⁻¹ typically produces a very strong and sharp peak in the Raman spectrum, making it a useful diagnostic band copernicus.org. The other phosphate modes (ν₂, ν₃, ν₄) are also Raman active and their appearance and splitting provide information on the local symmetry of the phosphate site within the crystal. In manganese-containing oxides, certain Raman modes have been shown to exhibit anomalous softening (a decrease in frequency) below the magnetic ordering temperature, which is attributed to strong spin-phonon coupling aps.orgresearchgate.net. Similar effects could be anticipated in this compound, linking its dynamic structural properties to its magnetic behavior.
X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, also known as NEXAFS, is particularly sensitive to the oxidation state and coordination environment of the metal center.
For this compound, Mn K-edge XANES spectroscopy can provide definitive information about the manganese ions. The energy position of the absorption edge (the "white line") is directly correlated with the oxidation state of the manganese. Studies on various manganese compounds, including oxides and phosphates, have established a clear trend: the absorption edge shifts to higher energy as the oxidation state of Mn increases from +2 to +3 to +4 researchgate.netresearchgate.net.
In the case of this compound, the manganese is expected to be in the +2 oxidation state (Mn²⁺). The Mn K-edge XANES spectrum would therefore be expected to show an absorption edge position consistent with other Mn²⁺ reference compounds, such as MnSO₄ or the Mn²⁺-phosphate mineral triplite uni-hannover.de. The shape and features of the pre-edge and the main absorption edge also provide information about the coordination geometry (e.g., tetrahedral vs. octahedral) and the degree of covalency in the Mn-O bonds acs.org. Any structural changes or redox processes involving the manganese centers would be readily detectable as shifts in the absorption edge or modifications to the XANES spectral features.
Elucidation of Manganese Oxidation States and Local Coordination Environment
The determination of manganese oxidation states and the characterization of its local coordination environment in this compound and related materials are critical for understanding their electrochemical and catalytic properties. Manganese can exist in multiple oxidation states, most commonly +2, +3, and +4, each conferring distinct electronic and structural characteristics to the material.
In manganese phosphates, the coordination structure of the Mn centers is a key determinant of their functionality. For instance, studies on autologous manganese phosphates have revealed that highly asymmetric geometries can stabilize the active Mn(III) state, which is beneficial for processes like electrocatalytic water oxidation researchgate.net. The interaction between a manganese impurity and its silicon host, for example, shows a direct correlation between the manganese coordination number, nearest neighbor distance, and the resulting magnetic moment, indicating that local geometry sensitively influences electronic properties nih.gov.
Analysis of Electronic Structure Tailoring
Tailoring the electronic structure of manganese phosphates is a key strategy for optimizing their performance in applications such as battery cathodes. The electronic structure, particularly the band gap and density of states, governs the material's electrical conductivity and electrochemical potential.
One of the primary methods for tailoring the electronic structure is through elemental doping or substitution. By introducing different divalent cations (e.g., Co, Ni, Mg) to partially replace manganese in the crystal lattice, it is possible to modify the material's properties significantly kaist.ac.kr. Cation substitution can suppress lattice distortion, such as the Jahn-Teller effect associated with Mn³⁺ ions, and positively influence the phase transition process during electrochemical cycling researchgate.netkaist.ac.kr. For example, cobalt substitution in sodium manganese mixed-anion phosphates has been shown to increase the operating voltage and enhance both cyclability and rate capability kaist.ac.kr.
Anionic substitution is another powerful tool. Doping with phosphate groups in lithium manganese oxide has been found to weaken the manganese-oxygen bond, which in turn increases the lithium diffusion coefficient by several orders of magnitude without significantly altering the initial discharge capacity mdpi.com. Similarly, anion substitution in other materials has been shown to be an effective strategy to boost ionic conductivity nih.gov.
Computational methods, such as Density Functional Theory (DFT) with corrections for correlated electron systems (GGA+U), are crucial for understanding and predicting the effects of these modifications. Standard DFT methods like the Generalized Gradient Approximation (GGA) can fail to predict the electronic structure of transition metal phosphates accurately, often underestimating the band gap mit.eduarxiv.orgsemanticscholar.org. The GGA+U method provides results that are in much better agreement with experimental data, for instance, from UV-Vis-NIR diffuse reflectance spectroscopy, confirming that materials like LiFePO₄ are insulators with large band gaps, not semi-metals as earlier calculations suggested mit.eduarxiv.org. These computational studies enable the identification of the orbital character of various bands and reveal how the electronic band structure changes with modifications like doping or across phase transitions researchgate.netnih.gov.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique indispensable for investigating the surface chemistry of this compound. It provides detailed information about the elemental composition, empirical formula, and, most importantly, the chemical and electronic state of the elements within the material mit.edu.
XPS analysis is particularly powerful for determining the oxidation states of manganese. By analyzing the core level spectra of manganese, specifically the Mn 2p and Mn 3s regions, the relative proportions of Mn(II), Mn(III), and Mn(IV) on the material's surface can be quantified mdpi.com. The binding energy of the Mn 2p₃/₂ peak is a primary indicator of the oxidation state. For example, the Mn 2p₃/₂ peak for MnO₂ (Mn(IV)) is observed at a higher binding energy (around 642.5 eV) compared to compounds with lower manganese oxidation states semanticscholar.org.
An empirical methodology has been developed to quantify the oxidation state of multivalent manganese oxides by fitting the Mn 2p₃/₂, Mn 3p, and Mn 3s lines with component peaks corresponding to each oxidation state nih.govnih.gov. While analysis of the Mn 2p₃/₂ spectra is common, it has been noted that calculations based on these spectra can sometimes yield systematically more reduced results nih.govnih.gov. In contrast, fitting the Mn 3p and Mn 3s lines can provide a more robust quantification of oxidation states across a range of manganese (hydr)oxide phases nih.gov. The multiplet splitting of the Mn 3s peak is another feature used to determine the average manganese oxidation state, offering a complementary approach to the analysis of the Mn 2p and Mn 3p photo-lines mdpi.com.
Table 1: Representative XPS Binding Energies for Manganese Oxidation States
| Spectral Region | Oxidation State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Mn 2p₃/₂ | Mn(II) | ~640.6 - 641.5 | osti.gov |
| Mn 2p₃/₂ | Mn(III) | ~641.4 - 641.8 | osti.gov |
| Mn 2p₃/₂ | Mn(IV) | ~642.5 | semanticscholar.org |
| Mn 3s | Mn(II) | Multiplet Splitting ~5.8-6.5 eV | mdpi.com |
| Mn 3s | Mn(III) | Multiplet Splitting ~5.3-5.5 eV | mdpi.com |
| Mn 3s | Mn(IV) | Multiplet Splitting ~4.5-4.8 eV | mdpi.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Mn²⁺/Fe²⁺ Distribution
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying materials with unpaired electrons mdpi.com. This makes it an ideal tool for investigating paramagnetic centers such as Mn²⁺ (with a d⁵ electron configuration) in the this compound lattice. EPR spectroscopy provides detailed information about the electronic structure, spin state, and local environment of these paramagnetic ions.
The EPR spectrum of Mn²⁺ in a phosphate matrix typically exhibits a characteristic six-line hyperfine structure. This pattern arises from the interaction of the unpaired electron spin with the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2). The parameters derived from the spectrum, such as the g-factor and the hyperfine coupling constant (A), are sensitive to the symmetry of the coordination environment of the Mn²⁺ ion and the ionicity of the bonds mdpi.com. For instance, EPR data can show that Mn²⁺ ions occupy octahedral arrangements within a phosphate glass network mdpi.com. In detailed studies of Mn²⁺-doped β-tricalcium phosphate, EPR analysis has identified multiple structurally inequivalent positions for the Mn²⁺ ions, each with a distinct ionic environment and corresponding spectroscopic parameters rsc.org.
EPR is also valuable for studying systems where manganese is co-doped with other paramagnetic ions, such as Fe²⁺. In such cases, the resulting EPR spectrum is an overlap of the signals from the different ions kaist.ac.kr. By simulating the complex spectra, the spin-Hamiltonian parameters for each ion can be estimated, providing insights into the distribution and interaction of Mn²⁺ and Fe²⁺ ions within the host lattice kaist.ac.kr. Advanced pulsed EPR techniques, such as Electron-Nuclear Double Resonance (ENDOR), can further refine this understanding by probing the hyperfine interactions between the electron magnetic moment and the nuclear magnetic moments of surrounding atoms, allowing for precise localization of the paramagnetic centers researchgate.netrsc.org.
UV-Vis Diffuse Reflectance Spectroscopy for Electronic Transitions
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for characterizing the optical properties of powdered solid samples like this compound, from which information about electronic transitions and the band gap can be derived acs.orgacs.org. The technique measures the light reflected from a sample over a range of ultraviolet and visible wavelengths. The resulting spectrum contains absorption bands that correspond to the excitation of electrons from lower to higher energy levels randallcygan.com.
In manganese-containing phosphates, the observed absorption bands are typically associated with two main types of electronic transitions: d-d transitions and charge-transfer transitions researchgate.netsemanticscholar.org.
d-d Transitions: These transitions occur between the d-orbitals of the manganese ion, which are split into different energy levels by the electrostatic field of the surrounding phosphate ligands. For Mn²⁺ (a d⁵ ion), these transitions are spin-forbidden, which generally results in weak, pale-colored absorption bands. The very pale pink color of the hexaaquamanganese(II) ion is a classic example, showing a series of weak absorbance peaks between 300 nm and 600 nm arxiv.org.
Charge-Transfer Transitions: These are typically much more intense than d-d transitions and occur when a photon excites an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). These transitions are responsible for the intense colors of some manganese compounds, such as the deep purple of the permanganate ion arxiv.org.
The UV-Vis DRS spectrum of a manganese phosphate material can reveal the presence of different manganese oxidation states and their coordination geometry acs.org. For example, the presence of Mn³⁺ can be identified by a characteristic broadband absorption mdpi.com. Furthermore, by analyzing the absorption edge in the spectrum, it is possible to estimate the optical band gap (Eg) of the material, which is a crucial parameter for understanding its electronic conductivity and potential applications in photocatalysis or as a semiconductor.
Advanced Microscopy and Surface Analysis
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are powerful and widely used techniques for the direct visualization and analysis of the surface morphology, particle size, and shape of solid materials like this compound researchgate.net. These methods work by scanning a focused beam of electrons over a sample's surface to produce high-resolution images.
SEM analysis provides crucial information on the microstructural characteristics of the synthesized powder. It reveals the general morphology of the particles, indicating whether they are crystalline with well-defined facets, amorphous, or aggregated into larger clusters nih.govnih.gov. For example, studies on ammonium phosphate powders have shown that SEM can distinguish between particles with sharp-edged crystalline appearances and those that are more rounded or homogeneous nih.gov. In modified manganese phosphate coatings, SEM has been used to observe how the addition of different metal cations to the synthesis bath alters the size and shape of the resulting phosphate crystallites mdpi.com.
These microscopy techniques are essential for particle size analysis. By analyzing the obtained images, either manually or using automated software, various statistics about the particle dimensions can be generated, including average particle size and size distribution researchgate.netnih.gov. This information is critical as the particle size can significantly influence the material's properties, such as its reactivity, dissolution rate, and performance in applications like batteries and catalysts. FESEM, with its superior resolution, is particularly useful for examining nanoscale features and the fine details of the surface texture of individual particles.
Table 2: Summary of Morphological Analysis by SEM/FESEM
| Material | Observed Morphology | Particle Size Range | Reference |
|---|---|---|---|
| Ammonium Phosphate Powder | Sharp-edged crystals | Not specified | nih.gov |
| Ammonium Silicon Polyphosphate | Homogeneous particles, absent sharp edges | 4 µm to 7 µm | nih.gov |
| Fertilizer-grade Ammonium Nitrate | Plain granule surface, few cracks | Not specified | |
| Prill Ammonium Nitrate | Complex crystal surface with folds, cracks, pores | Not specified | |
| Calcium-modified Manganese Phosphate | Regular shaped crystals, sharp-tipped prisms | 1 µm to 5 µm | mdpi.com |
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the nanoscale features of materials, offering high-resolution insights into their morphology, crystal structure, and particle size. In the study of this compound and its derivatives, TEM reveals critical details about the material's synthesis and processing.
Research on dittmarite-type ammonium iron-manganese phosphates (NH₄Mn₁₋ₓFeₓPO₄·H₂O), a class of compounds closely related to this compound, has utilized electron microscopy to assess their morphology. These studies show that the particle morphology is highly dependent on the composition, specifically the ratio of manganese to iron. For manganese-rich variants, the particles tend to form "rose"-like aggregates. As the iron content increases, the morphology transitions to plate-like aggregates, with individual plates measuring approximately 5–7 μm in size and having a thickness of less than 0.5 μm researchgate.net.
While specific TEM studies focusing solely on pure this compound are not extensively detailed in available literature, the analysis of related manganese phosphate nanostructures provides analogous insights. For instance, various manganese phosphate nanoparticles have been imaged to confirm their size, shape, and crystallinity, which are critical parameters influencing their material properties researchgate.net. The examination of these related compounds underscores the capability of TEM to elucidate the fine structural details that govern the behavior of these materials.
Table 1: Morphological Characteristics of Ammonium Iron-Manganese Phosphates
| Iron Content (x) | Predominant Morphology | Aggregate Dimensions | Reference |
|---|---|---|---|
| Low (Mn-rich) | "Rose"-like aggregates | Not specified | researchgate.net |
| High (Fe-rich) | Plate-like aggregates | 5–7 μm | researchgate.net |
Brunauer-Emmett-Teller (BET) Surface Area Analysis and Pore Size Distribution
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. This analysis is based on the physical adsorption of a gas (commonly nitrogen) onto the surface of the solid material at cryogenic temperatures. The amount of gas adsorbed at various pressures allows for the calculation of the material's surface area, which is a key factor in applications involving adsorption, catalysis, and surface reactions.
The surface area and porosity of phosphate-based materials significantly influence their performance as adsorbents. For example, in studies of various porous metal oxides used for phosphate adsorption, materials with larger specific surface areas and optimized pore size distributions generally exhibit higher adsorption capacities and faster kinetics wetsus.nlresearchgate.nettudelft.nl. Pores are typically classified as micropores (<2 nm), mesopores (2–50 nm), and macropores (>50 nm) researchgate.net. While micropores contribute significantly to the total surface area, larger mesopores and macropores are essential for facilitating the diffusion of molecules to the active adsorption sites wetsus.nl.
Table 2: Illustrative BET Surface Area of Phosphate Adsorbent Materials
| Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
|---|---|---|---|---|
| Attapulgite | 92.91 | 0.13 | 5.71 | researchgate.net |
| Bentonite (B74815) | 43.15 | 0.08 | 7.61 | researchgate.net |
| Kaolinite | 15.63 | 0.04 | 10.24 | researchgate.net |
| Zeolite | 13.82 | 0.03 | 9.84 | researchgate.net |
| Fe/Mn-BMBCs | 226.5–331.5 | Not specified | Not specified | nih.gov |
Elemental and Compositional Analysis (e.g., AAS, ICP-OES)
Elemental and compositional analysis is fundamental to verifying the stoichiometry and purity of a synthesized chemical compound. Techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful tools for the quantitative determination of the elemental makeup of a sample.
ICP-OES analysis involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification umn.edu. This method is known for its high sensitivity, accuracy, and ability to perform simultaneous multi-element analysis, making it invaluable for characterizing materials like this compound umn.edunih.gov.
The purity of phosphate compounds is critical for their application, for example, as cathode materials in lithium-ion batteries. Impurities can significantly impact the performance and safety of the battery thermofisher.com. Therefore, ICP-OES is routinely used to detect and quantify trace elemental impurities in such materials thermofisher.com.
For this compound monohydrate (NH₄MnPO₄·H₂O), the theoretical elemental composition can be calculated based on its chemical formula and the atomic weights of its constituent elements. Experimental results from techniques like ICP-OES can then be compared against these theoretical values to confirm the identity and purity of the compound.
Table 3: Theoretical Elemental Composition of this compound Monohydrate (NH₄MnPO₄·H₂O)
| Element | Symbol | Atomic Weight | Mass Percent (%) |
|---|---|---|---|
| Manganese | Mn | 54.938 | 29.54 |
| Nitrogen | N | 14.007 | 7.53 |
| Hydrogen | H | 1.008 | 3.25 |
| Phosphorus | P | 30.974 | 16.66 |
| Oxygen | O | 15.999 | 43.02 |
Data sourced from theoretical calculations webqc.org.
Thermal Decomposition and Transformation Mechanisms
Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) are instrumental in elucidating the decomposition pathway of ammonium (B1175870) manganese phosphate (B84403) hydrates.
TGA measures the change in mass of a sample as a function of temperature. For NH₄MnPO₄·H₂O, the TGA curve typically shows distinct steps of mass loss corresponding to the evolution of volatile components. Studies have identified significant weight losses in specific temperature ranges, which are attributed to the release of water and ammonia (B1221849). For instance, one analysis showed two main decomposition steps with weight losses of 18.9% and 6.0%, which closely align with the theoretical values for the sequential release of ammonia and water. acs.org
DTG, the first derivative of the TGA curve, highlights the temperatures at which the rate of mass loss is at its maximum. These peaks correspond to the distinct stages of decomposition, such as dehydration and deammination.
DTA measures the temperature difference between a sample and an inert reference. The DTA curve for ammonium manganese phosphate often displays endothermic peaks, indicating that the decomposition processes (loss of water and ammonia) require an input of energy. acs.org An endothermic reaction is noted during the initial decomposition of this compound into an amorphous manganese hydrogen phosphate phase. acs.org
| Analysis Technique | Observed Phenomena | Typical Temperature Range | Associated Mass Loss (%) |
|---|---|---|---|
| TGA | Stepwise mass loss | ~100°C - 500°C | ~24.9% (Total) |
| DTG | Peaks indicating maximum rate of mass loss | Corresponds to TGA steps | N/A |
| DTA | Endothermic peaks | Corresponds to TGA steps | N/A |
Multi-Step Thermal Degradation Pathways of this compound Hydrates
The pathway generally proceeds as follows:
Initial decomposition involving the simultaneous or sequential loss of ammonia (deammination) and water (dehydration) to form an intermediate, manganese hydrogen phosphate (MnHPO₄). acs.org
Subsequent decomposition of the intermediate at higher temperatures, involving the condensation of hydrogen phosphate groups.
Deammination Processes and Ammonia Evolution
The release of ammonia (NH₃) is a critical step in the decomposition of this compound. This deammination process involves the breakdown of the ammonium ion (NH₄⁺) within the compound's structure. The evolution of ammonia, along with water, contributes to the initial significant mass loss observed in TGA. The process can be represented by the transformation:
NH₄MnPO₄·H₂O → MnHPO₄ + NH₃ + H₂O
This reaction leads to the formation of manganese hydrogen phosphate as a key intermediate product. acs.org
Dehydration Phenomena and Water Release
Dehydration, the release of water (H₂O), is another fundamental phenomenon in the thermal degradation of this compound monohydrate. This process involves the loss of the water molecule of crystallization. The dehydration can occur concurrently with or in close succession to the deammination process, contributing to the initial mass loss stage seen in thermal analysis curves. acs.org The removal of water destabilizes the crystal structure, facilitating further decomposition.
Polycondensation Reactions of Phosphate Groups
Following the complete removal of ammonia and water at lower temperatures, the resulting manganese hydrogen phosphate (MnHPO₄) intermediate undergoes further transformation at elevated temperatures. This stage is characterized by polycondensation reactions between the hydrogen phosphate (HPO₄²⁻) groups. In this process, two hydrogen phosphate units combine to form a pyrophosphate (P₂O₇⁴⁻) group, releasing a molecule of water in the process:
2MnHPO₄ → Mn₂P₂O₇ + H₂O
This condensation reaction is a high-temperature event that leads to the formation of the final, thermally stable decomposition product.
Identification of High-Temperature Decomposition Products (e.g., Mn₂P₂O₇)
The final product of the thermal decomposition of this compound at high temperatures is manganese pyrophosphate (Mn₂P₂O₇). acs.org This has been confirmed through analytical techniques such as X-ray diffraction (XRD) performed on samples heated to temperatures above 500°C. acs.org At intermediate temperatures, around 300°C, the material is often an amorphous phase of manganese hydrogen phosphate (MnHPO₄). acs.org Upon further heating, this amorphous intermediate crystallizes into the stable manganese pyrophosphate. acs.org
| Temperature | Identified Product(s) | State |
|---|---|---|
| ~300°C | MnHPO₄ | Amorphous |
| >500°C | Mn₂P₂O₇ | Crystalline |
Non-Isothermal Kinetic and Thermodynamic Studies of Decomposition
Non-isothermal kinetic studies are performed to understand the energy requirements and mechanisms of the decomposition process. These studies typically involve collecting TGA data at multiple heating rates and applying isoconversional methods, such as the Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) models, to calculate kinetic parameters like the activation energy (Ea). researchgate.net The activation energy represents the minimum energy required to initiate the decomposition reaction.
While specific kinetic and thermodynamic data for this compound are not detailed in the provided search results, studies on analogous compounds like manganese hydrogen phosphate monohydrate (MnHPO₄·H₂O) have been conducted. researchgate.netsemanticscholar.org For these related materials, researchers calculate kinetic parameters (Ea, A) and thermodynamic functions (ΔH, ΔS, and ΔG*) to describe the thermal transformation processes. researchgate.net Such analyses reveal that the decomposition reactions are typically endothermic (requiring heat) and non-spontaneous. researchgate.net These studies provide a framework for understanding the energy barriers and spontaneity associated with each step of the decomposition of this compound.
Factors Influencing Thermal Stability and Degradation Kinetics
The thermal stability and degradation kinetics of this compound (NH₄MnPO₄·H₂O) are not governed by a single parameter but are rather influenced by a combination of physical and environmental factors. Understanding these factors is crucial for controlling the thermal transformation of the compound into its various decomposition products. Key influencing factors include the heating rate, atmosphere, and inherent properties of the material, such as particle morphology.
Research into the non-isothermal decomposition of this compound monohydrate reveals a multi-step degradation process. This process typically involves sequential deamination (loss of ammonia), dehydration (loss of water), and polycondensation of the resulting hydrogen phosphate groups. The kinetics of these steps are sensitive to the conditions under which the thermal analysis is performed.
Heating Rate: The heating rate is a significant factor in the thermal analysis of this compound. Non-isothermal kinetic studies, which involve subjecting the material to a controlled temperature increase over time, show that the temperatures at which decomposition events occur (e.g., peak temperatures in thermogravimetric analysis) shift to higher values as the heating rate is increased. This is a typical behavior for thermally activated processes. Kinetic parameters, such as activation energy, are determined by analyzing the decomposition data obtained at several different heating rates.
Atmosphere: The composition of the surrounding atmosphere plays a critical role in the decomposition pathway and the nature of the final products. Studies conducted under an inert nitrogen atmosphere show that the decomposition of NH₄MnPO₄·H₂O proceeds through deamination, dehydration, and polycondensation to ultimately form manganese pyrophosphate (Mn₂P₂O₇). researchgate.net The presence of a reactive atmosphere, such as air (oxygen) or a reducing atmosphere (like hydrogen), would be expected to alter the oxidation state of manganese and lead to different final phosphate phases.
Particle Morphology and Crystallinity: While for some compounds physical characteristics like particle shape, size, and crystallinity can significantly impact thermal stability, studies on this compound have shown that its thermal properties are largely independent of particle shape. acs.org Research on various morphologies, including plates, rods, and nanoparticles, indicated nearly identical weight loss behavior during thermogravimetric analysis. acs.org However, the decomposition process itself can lead to changes in the material's physical state, such as a reduction in grain size and crystallinity, particularly in analogous compounds like magnesium ammonium phosphate.
The degradation kinetics of this compound are complex due to the overlapping nature of the decomposition steps. The study of these kinetics under non-isothermal conditions allows for the determination of crucial parameters that define the reaction's energetic requirements and mechanism.
Detailed kinetic analysis of the thermal decomposition of NH₄MnPO₄·H₂O in a nitrogen atmosphere has identified three distinct stages. researchgate.net The activation energy (Ea), which represents the minimum energy required for the reaction to occur, has been calculated for each stage using methods such as the Kissinger equation. researchgate.net Furthermore, thermodynamic parameters of the activated complex, including the change in entropy (ΔS≠), enthalpy (ΔH≠), and Gibbs free energy (ΔG≠), have been determined from these kinetic parameters. researchgate.net
The following tables summarize the kinetic and thermodynamic data for the three-step decomposition process, providing insight into the energy barriers and spontaneity of each stage.
Interactive Data Tables
Table 1: Kinetic Parameters for the Thermal Decomposition of NH₄MnPO₄·H₂O
This table presents the activation energy (Ea) and other kinetic parameters for the three main stages of thermal decomposition in a nitrogen atmosphere, as determined by the Kissinger method. researchgate.net
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) at 10 K/min | Activation Energy (Ea) (kJ mol⁻¹) |
| Deamination | 190-320 | 290.5 | 110.77 |
| Dehydration | 320-430 | 389.7 | 180.77 |
| Polycondensation | 430-520 | 485.3 | 201.95 |
Table 2: Thermodynamic Functions for the Thermal Decomposition of NH₄MnPO₄·H₂O
This table details the entropy of activation (ΔS≠), enthalpy of activation (ΔH≠), and Gibbs free energy of activation (ΔG≠) for each decomposition step, calculated at the respective peak decomposition temperatures. researchgate.net
| Decomposition Stage | ΔS≠ (J mol⁻¹ K⁻¹) | ΔH≠ (kJ mol⁻¹) | ΔG≠ (kJ mol⁻¹) |
| Deamination | -49.63 | 106.11 | 133.99 |
| Dehydration | 66.72 | 175.27 | 131.25 |
| Polycondensation | 101.48 | 195.66 | 118.99 |
Electrochemical Performance and Energy Storage Applications
Ammonium-Ion Storage in Aqueous Batteries
Aqueous ammonium-ion batteries (AIBs) are emerging as a safe, cost-effective, and environmentally friendly alternative for large-scale energy storage systems. sciopen.com The abundance of ammonium (B1175870) and the fast diffusion kinetics of the NH₄⁺ ion contribute to their potential. nih.gov Amorphous manganese phosphates have demonstrated the ability to reversibly host ammonium ions, making them a viable cathode material for these systems. nih.gov
The fundamental process of energy storage in ammonium manganese phosphate-based batteries involves the reversible insertion and de-insertion of ammonium ions into the host material's structure. nih.gov This process is distinct from the mechanism for spherical metal ions due to the tetrahedral structure of the NH₄⁺ ion and its ability to form hydrogen bonds with the host material. researchgate.netresearchgate.net During discharge, NH₄⁺ ions from the electrolyte are inserted into the manganese phosphate (B84403) electrode, accompanied by the reduction of manganese. The reverse process occurs during charging, where NH₄⁺ ions are extracted, and manganese is oxidized. Highly porous, amorphous manganese phosphate has been shown to facilitate this reversible NH₄⁺ insertion and extraction process effectively. nih.gov
Recent spectroscopic studies have revealed a more complex storage mechanism than simple NH₄⁺ insertion alone. A novel NH₄⁺/H⁺ co-insertion mechanism has been identified in amorphous manganese phosphate electrodes. nih.gov This dual-ion mechanism suggests that both ammonium ions and protons are simultaneously inserted into the electrode material during the discharge process. This co-insertion can potentially enhance the charge storage capacity and improve the electrochemical kinetics of the electrode. The involvement of protons (H⁺), which are smaller and more mobile, can facilitate faster charge transfer and reaction rates within the electrode structure.
The performance of this compound as a cathode material is evaluated by several key metrics, including charge capacity, cycling stability, and rate performance. Amorphous manganese phosphate has demonstrated remarkable performance in these areas.
One study reported a high specific capacity of 299.6 mAh g⁻¹ at a current density of 1 A g⁻¹ when cycled in an ammonium acetate electrolyte. nih.gov This high capacity is attributed to the synergistic effects of the amorphous structure, the NH₄⁺/H⁺ co-insertion mechanism, and favorable interfacial coordination chemistry. nih.gov For comparison, another manganese-based material, electrodeposited manganese oxide, showed a capacity of 176 mAh g⁻¹ at 0.5 A g⁻¹. nih.gov
Cycling stability is another critical factor for practical applications. While some manganese-based cathodes can suffer from dissolution of the active material, leading to capacity fade, strategies are being developed to enhance stability. For instance, a polydopamine coating on MnO₂ cathodes has been shown to achieve 81.1% capacity retention after 2000 cycles. In the context of zinc-ion batteries, which can also involve ammonium ion transport, NH₄MnPO₄·H₂O has delivered a reversible discharge capacity of 90.0 mAh/g at 0.5 A/g after 1000 cycles, indicating impressive durability. rhhz.net
The following interactive table summarizes the electrochemical performance of various manganese-based materials in aqueous batteries.
| Electrode Material | Electrolyte | Specific Capacity | Current Density | Cycling Stability | Reference |
| Amorphous Manganese Phosphate (MP-20) | Ammonium Acetate | 299.6 mAh g⁻¹ | 1 A g⁻¹ | - | nih.gov |
| Electrodeposited Manganese Oxide | Ammonium Acetate | 176 mAh g⁻¹ | 0.5 A g⁻¹ | >10,000 cycles | nih.gov |
| NH₄MnPO₄·H₂O (in AZIBs) | - | 90.0 mAh g⁻¹ | 0.5 A g⁻¹ | 1000 cycles | rhhz.net |
| Polydopamine-coated MnO₂ | 1 M ZnSO₄ | - | 1 A g⁻¹ | 81.1% retention after 2000 cycles |
Pseudocapacitive Applications in Supercapacitors and Supercapattery Devices
Beyond battery applications, manganese phosphates, including this compound, are promising materials for supercapacitors and "supercapatteries" due to their ability to store charge via pseudocapacitance. jmst.org This mechanism involves fast and reversible Faradaic redox reactions at or near the surface of the material, offering a combination of high power density, characteristic of capacitors, and high energy density, typical of batteries. researchgate.netmdpi.com The open-framework structures of manganese phosphates, featuring large channels and cavities, are particularly advantageous for good ion conductivity and charge storage. jmst.orgresearchgate.net
Electroactive Sites: The presence of NH₄⁺ ions contributes to the electroactive sites available for charge storage. researchgate.net
Redox-Active Phosphate Ions: The phosphate groups themselves can participate in the redox process, further enhancing capacitance. researchgate.net
Conductive Layers and Water Interactions: The material's structure, which includes conductive inorganic layers and intercalated water molecules interacting with Mn²⁺ ions, boosts both electronic and ionic transport. researchgate.net
2D Nanosheet Morphology: A two-dimensional nanosheet structure provides a high surface area and short diffusion paths for ions, which is crucial for rapid charge and discharge. researchgate.net
These combined effects allow for efficient charge storage that mimics the electrical signature of a capacitor (i.e., rectangular-shaped cyclic voltammetry curves) while being based on fast redox reactions. arxiv.org Research into 2D nanosheets of (NH₄)MnPO₄·H₂O has demonstrated significant device capacitance and excellent energy and power delivery, with extraordinary cycling stability, retaining over 93% of capacitance after 100,000 cycles. researchgate.net
Contributions of Electroactive Sites (NH4+ Ions, Redox-Active Phosphate Ions, Mn2+···H2O Interactions)
The electrochemical performance of this compound in energy storage applications is attributed to the synergistic contributions of its constituent electroactive sites. While manganese ions (Mn²⁺) are the primary redox centers, undergoing oxidation and reduction during charge and discharge cycles, the ammonium ions (NH₄⁺), phosphate ions (PO₄³⁻), and their interactions with water molecules also play significant roles.
Hybridization with Carbon-Based Materials for Enhanced Conductivity and Performance
A significant challenge in utilizing this compound as an electrode material is its inherently low electrical conductivity. To overcome this limitation, hybridization with highly conductive carbon-based materials has proven to be an effective strategy. Materials such as graphene quantum dots (GQDs) and carbon nanotubes (CNTs) are incorporated to create a composite with superior electrochemical properties.
The carbonaceous materials form a conductive network throughout the electrode, facilitating efficient electron transport to the active sites of the this compound. This enhanced conductivity leads to lower internal resistance and improved rate capability, allowing for faster charge and discharge cycles. For instance, hybrid electrodes of manganese ammonium phosphate with graphene quantum dots (MnAP@GQD) have demonstrated significantly higher specific capacitance compared to the pristine material. In one study, the optimized composite showed a specific capacitance of 596 Fg⁻¹ at a current density of 1 Ag⁻¹. The carbon matrix also provides a high surface area, which increases the electrode-electrolyte contact and provides more active sites for electrochemical reactions. Furthermore, these carbon-based materials can act as a structural buffer, mitigating volume changes during ion insertion and extraction, thereby improving the long-term cycling stability of the electrode.
Influence of Redox Additives on Specific Capacitance
The specific capacitance of this compound-based electrodes can be further augmented by introducing redox additives into the electrolyte. These additives are electrochemically active species that undergo reversible redox reactions at the electrode surface, contributing additional faradaic capacitance to the system.
A notable example is the use of a dual redox additive system comprising potassium iodide (KI) and vanadyl sulfate (VOSO₄) in a sulfuric acid (H₂SO₄) electrolyte. The presence of these additives introduces additional redox couples (I⁻/I₃⁻ and VO²⁺/VO₂⁺) that participate in the charge storage process. This synergistic effect leads to a substantial increase in the specific capacitance. Research has shown that for a MnAP@GQD composite electrode, the specific capacitance was enhanced from 442 Fg⁻¹ to 693 Fg⁻¹ at 1 Ag⁻¹ with the addition of 0.025M KI/VOSO₄ to the 3M H₂SO₄ electrolyte. This enhancement is accompanied by a significant increase in energy density, reaching 311 Wh kg⁻¹ at a power density of 450 W kg⁻¹.
Below is a table summarizing the performance enhancement with redox additives:
| Electrode Material | Electrolyte | Specific Capacitance (at 1 Ag⁻¹) | Energy Density (at 1 Ag⁻¹) | Power Density (at 1 Ag⁻¹) |
| MnAP@GQD | 3M H₂SO₄ | 442 Fg⁻¹ | - | - |
| MnAP@GQD | 3M H₂SO₄ + 0.025M KI/VOSO₄ | 693 Fg⁻¹ | 311 Wh kg⁻¹ | 450 W kg⁻¹ |
Precursors for Advanced Alkali-Ion Battery Cathodes
This compound serves as a versatile and effective precursor for the synthesis of advanced cathode materials for alkali-ion batteries, particularly lithium-ion and sodium-ion batteries. Its specific crystal structure and composition make it an ideal starting material for producing high-performance phospho-olivine cathodes.
Synthesis of Lithium and Sodium Phospho-olivines (LiMn₁₋ₓFeₓPO₄, NaMn₁₋ₓFeₓPO₄) from this compound Precursors
This compound, specifically in its dittmarite-type structure (NH₄Mn₁₋ₓFeₓPO₄·H₂O), is a key precursor for the low-temperature synthesis of lithium and sodium manganese iron phosphates (LiMn₁₋ₓFeₓPO₄ and NaMn₁₋ₓFeₓPO₄). These phospho-olivine materials are promising cathodes due to their high theoretical capacity and thermal stability.
The synthesis process typically involves a solid-state or sol-gel method where the ammonium manganese iron phosphate precursor is reacted with a lithium or sodium salt. For example, in a sol-gel process to create carbon-coated LiMn₁₋ₓFeₓPO₄, ammonium dihydrogen phosphate (NH₄H₂PO₄) is used as the phosphate source along with manganese and iron salts. The use of the ammonium phosphate precursor allows for a homogeneous distribution of manganese and iron ions at the atomic level.
Ion Exchange Reactions for Alkali Metal Insertion
The transformation of the this compound precursor into the desired alkali-ion battery cathode occurs through an ion exchange reaction. In this process, the ammonium ions (NH₄⁺) within the crystal lattice of the precursor are replaced by alkali metal ions (Li⁺ or Na⁺).
This ion exchange is a crucial step that allows for the formation of the target phospho-olivine structure at relatively low temperatures. The layered structure of the dittmarite-type precursor facilitates this exchange, as the NH₄⁺ ions are located in positions that are accessible to the incoming Li⁺ or Na⁺ ions. This method preserves the structural framework of the phosphate, ensuring the desired crystal structure in the final product.
Mitigation of Antisite Defects in Derived Materials
A significant advantage of using dittmarite-type this compound precursors is the ability to mitigate the formation of antisite defects in the final phospho-olivine cathode materials. Antisite defects, where a transition metal ion (like Mn or Fe) occupies a lithium site or vice versa, can block the pathways for lithium-ion diffusion, thereby hindering the electrochemical performance of the battery.
Environmental Remediation and Sustainable Applications
Removal of Ammonium (B1175870) and Phosphate (B84403) from Wastewater
The discharge of wastewater laden with high concentrations of ammonium and phosphate is a primary driver of eutrophication in aquatic ecosystems. The strategic application of chemical precipitation and advanced electrochemical methods offers effective solutions for removing these nutrients.
The removal of ammonium and phosphate from wastewater can be effectively achieved through chemical precipitation, often by forming sparingly soluble salts. A well-studied analogue is the precipitation of magnesium ammonium phosphate hexahydrate (struvite), which demonstrates the underlying chemical principles. researchgate.netdbc.wroc.pl This process involves the reaction of magnesium, ammonium, and phosphate ions in an aqueous solution to form a crystalline solid, thereby removing them from the liquid phase. dbc.wroc.pl The efficiency of this removal is a function of the solution's pH, the molar ratio of the precipitating ions, and the initial concentration of ammonium. dbc.wroc.pl Studies on struvite precipitation show that ammonium nitrogen removal efficiencies can range from 78% to 93%. dbc.wroc.pl This method is particularly effective for industrial wastewater with initial ammonium nitrogen concentrations exceeding 100 mg/dm³. dbc.wroc.pl
Adsorption is another key mechanism for nutrient removal, utilizing materials that can bind ammonium and phosphate ions to their surfaces. researchgate.net Various natural and modified materials, including metal oxides, hydroxides, and chemically modified clays, have been developed for this purpose. mdpi.com For instance, Fe-modified bentonite (B74815) has demonstrated significant adsorption capacities for both phosphate and ammonium, with recovery rates of 80% and 78.5%, respectively. nih.gov The effectiveness of adsorption is influenced by factors such as pH, adsorbent dosage, and initial pollutant concentration. researchgate.net
Table 1: Comparison of Nutrient Removal Methods
| Method | Target Pollutants | Typical Removal Efficiency | Key Influencing Factors |
| Chemical Precipitation | Ammonium, Phosphate | 78% - 93% for Ammonium dbc.wroc.pl | pH, Molar Ratio of Ions, Initial Concentration dbc.wroc.pl |
| Adsorption | Ammonium, Phosphate | Up to 80% Recovery nih.gov | pH, Adsorbent Dose, Contact Time researchgate.netnih.gov |
Redox Flow Deionization Cells (RFDCs) represent an emerging and energy-efficient technology for the removal and recovery of ionic species like ammonium and phosphate from wastewater. figshare.com This electrochemical method allows for continuous operation, deionizing one stream while concentrating the removed ions in another. figshare.com Studies demonstrate that RFDCs can rapidly and completely remove nitrogen (N) and phosphorus (P) from a deionization stream and concentrate them in a separate stream, even in the presence of other coexisting ions. figshare.com
A related technology, Flow-electrode Capacitive Deionization (FCDI), has also proven effective. Research shows that FCDI systems can remove 89%-99% of ammonium (NH₄⁺-N) and 49%-91% of phosphate (PO₄³⁻-P) from wastewater effluent. researchgate.net This technology not only purifies water but also concentrates the nutrients, opening avenues for their potential recovery and reuse. researchgate.net
Manganese Removal from Contaminated Water Sources
Manganese is an essential element that can become a contaminant at elevated concentrations, often found in industrial wastewater and some natural water sources.
Industrial processes such as metal plating, mining, and rubber processing can generate wastewater with high levels of manganese ions. researchgate.net Adsorption is a prominent method for treating such effluents. For example, magnetite nanomaterials have been investigated for the removal of Mn(II) ions, demonstrating a treatment efficiency higher than 97% under optimal conditions of pH and contact time. researchgate.net Another approach involves the ammonia-ammonium carbonate leaching method for high-phosphorus manganese ores, which effectively removes phosphorus and allows for the extraction of manganese. This process can remove over 99.2% of phosphorus while extracting more than 83.5% of manganese. mdpi.com
A highly effective method for removing manganese, often alongside ammonium, is through chemical catalytic oxidation using iron-manganese co-oxide filter films (MeOₓ). mdpi.comresearchgate.net These films, which can be formed on the surface of filter media like quartz sand, act as catalysts to oxidize soluble Mn(II) into insoluble manganese oxides, which are then removed by filtration. researchgate.net This abiotic process can be initiated rapidly, with the filter film forming in less than 30 days. researchgate.net The MeOₓ filter system has been shown to be a good catalyst for the chemical catalytic oxidation of both ammonium and manganese in groundwater and surface water. mdpi.comnih.gov
Simultaneous Removal of Co-existing Pollutants (e.g., Ammonium and Manganese)
In many contaminated water sources, pollutants such as ammonium and manganese coexist. Technologies that can address both simultaneously are highly efficient and cost-effective.
Iron-manganese co-oxide filter films are particularly adept at this dual removal. researchgate.net Research has demonstrated that these catalytic films can effectively remove both ammonium and manganese through chemical catalytic oxidation, challenging the previous understanding that ammonium removal was primarily a biological process. researchgate.netmdpi.com An iron-manganese complex oxide film was found to be capable of removing more than 95% of both Mn²⁺ and NH₄⁺-N simultaneously from surface water under specific conditions. mdpi.comnih.gov The system demonstrated stable removal of up to 5.5 mg/L of Mn²⁺ and 3.5 mg/L of NH₄⁺-N. mdpi.comnih.gov Even after inactivating bacteria in the system, the filter film could remove 90% of both ammonium and manganese, confirming the dominant role of chemical catalytic oxidation. researchgate.net
Table 2: Performance of Iron-Manganese Co-Oxide Films for Simultaneous Pollutant Removal
| Pollutant | Influent Concentration Range | Removal Efficiency | Water Source |
| Ammonium (NH₄⁺-N) | 0.8 - 2.4 mg/L | > 90% | Groundwater mdpi.com |
| Ammonium (NH₄⁺-N) | Up to 3.5 mg/L | > 95% | Surface Water mdpi.comnih.gov |
| Manganese (Mn²⁺) | Up to 5.5 mg/L | > 95% | Surface Water mdpi.comnih.gov |
Stabilization and Solidification of Metal Ions and Nitrogenous Compounds from Waste Residues
A significant application of ammonium manganese phosphate chemistry is in the stabilization and solidification (S/S) of hazardous waste, particularly from the electromanganese industry. Electrolytic manganese residue (EMR) is a major industrial waste product characterized by high concentrations of soluble manganese (Mn²⁺) and ammonium nitrogen (NH₄⁺-N), which pose serious environmental risks. nih.gov The S/S process aims to convert these hazardous components into more stable, insoluble forms, thereby reducing their leachability and environmental impact.
Research has shown that treating EMR with magnesium oxide (MgO) and a phosphate source can effectively immobilize both Mn²⁺ and NH₄⁺-N. nih.gov In this process, the intended product for nitrogen control is magnesium ammonium phosphate (struvite), while manganese is primarily stabilized in forms such as manganese phosphates and hydroxides. nih.gov One study investigated the simultaneous stabilization of Mn²⁺ and NH₄⁺-N from EMR using MgO and various phosphate sources. The results indicated that S/S efficiencies of 91.58% for Mn²⁺ and 99.98% for NH₄⁺-N could be achieved. nih.gov The stabilized manganese was found primarily in the forms of Mn(H₂PO₄)₂·2H₂O, Mn₃(PO₄)₂·3H₂O, and various manganese oxides/hydroxides, effectively locking the metal ion into solid, low-solubility compounds. nih.gov
The table below summarizes the efficiency of the S/S process under optimal conditions as reported in a key study. nih.gov
Table 1: Stabilization/Solidification Efficiency in Electrolytic Manganese Residue
| Contaminant | S/S Efficiency (%) | Final pH of Residue |
|---|---|---|
| Manganese (Mn²⁺) | 91.58 | 8.75 |
Data derived from a study on treating EMR with MgO and a phosphate source at an 8wt% dose and a Mg:P molar ratio of 3:1. nih.gov
This technology provides a pathway for the harmless disposal of industrial residues like EMR, converting harmful mobile ions into stable solids. nih.gov
Application as Micronutrient Fertilizers
Metal ammonium phosphates, including this compound, are recognized for their use as specialty fertilizers. acs.orgcaliforniaagriculture.org These compounds are valuable because they can provide nitrogen, phosphorus, and essential micronutrients, such as manganese, simultaneously. californiaagriculture.org Manganese is a critical micronutrient for plant growth, playing a key role in photosynthesis, respiration, and nitrogen assimilation. mdpi.com
This compound acts as a slow-release fertilizer. Its limited solubility in water means that the nutrients are not immediately available upon application but are released gradually over time. californiaagriculture.org This controlled release matches the nutrient uptake pattern of plants more closely than highly soluble fertilizers, improves nutrient use efficiency, and reduces losses to the environment through leaching. fertilizer.orgjeeng.net The presence of ammonium in the fertilizer can also aid in the uptake of other nutrients. The ammonium (NH₄⁺) ion can lower the pH in the root zone, which enhances the availability and plant uptake of phosphorus and certain micronutrients, including manganese, that are naturally present in the soil. mdpi.comhaifa-group.com
The dual function of providing both macronutrients (N and P) and a targeted micronutrient (Mn) makes this compound an efficient option for addressing specific nutrient deficiencies in crops, particularly in calcareous or alkaline soils where manganese availability is often limited. mdpi.comwikipedia.org
Evaluation of Aqueous Stability and Controlled Nutrient Release for Foliar Fertilizers
Foliar fertilization is a technique where liquid fertilizers are sprayed directly onto plant leaves, allowing for rapid nutrient uptake. ku.dk For this application, the chemical properties of the fertilizer, such as its solubility and stability in an aqueous solution, are critical.
This compound is characterized by its low solubility, which is a key attribute for its function as a controlled-release nutrient source. californiaagriculture.org While high solubility is often desired for conventional foliar sprays to ensure immediate nutrient availability, the particulate nature and slow-dissolving property of this compound can be leveraged to provide a sustained release of nutrients on the leaf surface. This can be particularly advantageous for micronutrients like manganese, which are required in small quantities over an extended period.
The principle of controlled release in fertilizers is to make nutrients available gradually, synchronizing with the plant's metabolic needs and minimizing waste. fertilizer.orgufl.edu When applied as a foliar spray, fine particles of this compound can adhere to the leaf surface. With subsequent moisture from dew or irrigation, the compound slowly dissolves, releasing ammonium, phosphate, and manganese ions that can be absorbed by the leaves over time. This method contrasts with highly soluble sources that deliver a large, immediate dose of nutrients, which may not be fully absorbed. The gradual dissolution of metal ammonium phosphates like the manganese variant ensures a prolonged supply of nutrients from a single application. californiaagriculture.org
The table below outlines the conceptual advantages of using a low-solubility compound like this compound for controlled-release foliar application.
Table 2: Properties and Advantages of this compound in Foliar Applications
| Property | Implication for Foliar Application | Advantage |
|---|---|---|
| Low Aqueous Solubility | Adheres to leaf surface and dissolves slowly over time. | Provides a sustained, long-lasting supply of N, P, and Mn. californiaagriculture.org |
| Controlled Nutrient Release | Nutrient availability is gradual, matching plant demand. | Enhances nutrient use efficiency and reduces the need for repeat applications. fertilizer.orgufl.edu |
This approach combines the rapid delivery pathway of foliar application with the long-term nutrient supply benefits of controlled-release technology.
Material Modification and Doping Strategies for Enhanced Functionality
Cationic Doping with Other Metal Ions
Cationic doping involves the introduction of other metal ions into the ammonium (B1175870) manganese phosphate (B84403) crystal lattice. This strategy is a powerful tool for tuning the material's intrinsic properties.
Incorporation of Iron, Cobalt, Zinc, Magnesium, Nickel, Aluminum, Lithium, and Titanium
Research has demonstrated the feasibility of creating solid solutions of ammonium iron-manganese phosphate monohydrate (NH₄Mn₁₋ₓFeₓPO₄·H₂O) across the entire concentration range (0≤x≤1) researchgate.net. This indicates that iron ions can readily substitute manganese ions within the crystal structure. While direct studies on the incorporation of cobalt, zinc, magnesium, nickel, aluminum, lithium, and titanium specifically into the ammonium manganese phosphate lattice are less common, extensive research on related phosphate-based materials, such as lithium manganese phosphate (LiMnPO₄) and other manganese oxides, provides strong evidence for the viability of such doping. For instance, studies on Li-rich Mn-based layered oxides have successfully incorporated magnesium mdpi.com, and research on manganites has explored doping with various ions including lithium, sodium, potassium, calcium, and strontium ikm.org.my. Similarly, aluminum and titanium doping have been investigated in other manganese-based cathode materials to enhance their electrochemical performance mdpi.commdpi.com. The successful doping in these analogous structures suggests that these ions can also be incorporated into the this compound framework, likely substituting the manganese (Mn²⁺) ions due to similarities in ionic radii and charge.
Impact on Crystal Structure, Morphology, and Electrochemical Performance
Cationic doping can induce significant changes in the crystal structure, morphology, and, consequently, the electrochemical behavior of this compound.
Crystal Structure: In the case of iron doping in NH₄Mn₁₋ₓFeₓPO₄·H₂O, the fundamental dittmarite-type structure is maintained, suggesting that the substitution of Mn²⁺ with Fe²⁺ does not lead to a phase change but rather a modification of the lattice parameters researchgate.net. For other dopants, effects observed in similar phosphate systems are instructive. For example, doping LiFePO₄ with manganese did not alter the olivine (B12688019) lattice type but did influence particle size . In other oxide systems, doping can lead to changes in lattice parameters and cell volume. For instance, Ti⁴⁺ doping in P2-Na₀.₇MnO₂.₀₅ resulted in lattice expansion, which was beneficial for ion diffusion mdpi.com.
Morphology: The morphology of this compound particles can be dramatically altered by cationic doping. For NH₄Mn₁₋ₓFeₓPO₄·H₂O, as the iron content (x) increases, the morphology transitions from "rose"-like aggregates, characteristic of pure this compound, to plate-like aggregates for the iron-rich compositions researchgate.net. This morphological control is crucial as it affects the material's surface area and its interface with other components in a composite electrode, thereby influencing electrochemical performance.
Electrochemical Performance: The primary motivation for cationic doping is often the enhancement of electrochemical properties. In related manganese-based cathode materials, doping has been shown to improve capacity, cycling stability, and rate capability. For example, appropriate levels of manganese doping in LiFePO₄/C composites led to enhanced specific discharge capacity . Similarly, magnesium doping in Li-rich Mn-based cathodes resulted in better cyclability and higher discharge capacity at higher current densities mdpi.com. Aluminum doping in lithium manganese oxide has been shown to improve crystallinity and lead to excellent electrochemical performance at both room and elevated temperatures mdpi.com. These improvements are often attributed to the stabilization of the crystal structure, suppression of undesirable phase transitions (like the Jahn-Teller distortion in manganese-rich materials), and improved ionic or electronic conductivity.
Table 1: Effect of Iron Doping on the Morphology of NH₄Mn₁₋ₓFeₓPO₄·H₂O
| Iron Content (x) | Predominant Morphology |
|---|---|
| 0.0 | "Rose"-like aggregates |
| 0.2 - 0.8 | Mixture of morphologies |
| 1.0 | Plate-like aggregates |
Site-Specific Substitution Effects within the Crystal Lattice
The specific location of the dopant ion within the crystal lattice is critical in determining its effect on the material's properties. In the dittmarite-type structure of NH₄Mn₁₋ₓFeₓPO₄·H₂O, both manganese and iron ions are expected to occupy the same crystallographic site (the 2a site) researchgate.net. The homogeneous distribution of Mn²⁺ and Fe²⁺ within the metal-phosphate layers is a key advantage of the synthesis method, as this homogeneity can be transferred to the target phospho-olivine structure (e.g., LiMn₁₋ₓFeₓPO₄) when the doped this compound is used as a precursor researchgate.net.
In more complex crystal structures, the site preference of the dopant can have a profound impact. For example, in Li-rich layered oxides, magnesium doping at the transition metal sites was found to be more beneficial for electrochemical performance than doping at the lithium sites mdpi.com. The substitution at the transition metal site helped to stabilize the structure and improve cycling performance, whereas substitution at the lithium site hindered the kinetics of the electrochemical reactions mdpi.com. Understanding these site-specific effects is crucial for designing doped materials with optimized functionality. The ionic radius and preferred coordination number of the dopant cation are key factors that govern which lattice site it will occupy ikm.org.myresearchgate.net.
Anionic Doping and its Influence on Material Properties
Anionic doping, the substitution of anions within the crystal lattice, presents another effective strategy to modify the properties of this compound. This approach typically involves replacing some of the phosphate (PO₄³⁻) or associated hydroxide/oxide groups with other anions.
In manganese-rich phosphate cathodes, fluorine doping has been shown to be a particularly effective strategy ucl.ac.ukresearchgate.net. Introducing a light-weight and highly electronegative element like fluorine can trigger a "Mn-locking" effect, which strengthens the chemical bonds around the manganese ions ucl.ac.uk. This reinforcement of the Mn-ligand framework helps to improve the structural stability of the material and suppress the dissolution of manganese, a common issue that leads to capacity fading in manganese-based battery materials ucl.ac.uk.
Furthermore, theoretical calculations have shown that fluorine doping can significantly reduce the material's band gap ucl.ac.ukresearchgate.net. For example, in one Mn-rich phosphate system, the band gap was decreased from 1.52 eV to 0.22 eV upon fluorine doping ucl.ac.ukresearchgate.net. This reduction in the band gap enhances the electronic conductivity of the material, which is often a limiting factor in phosphate-based electrode materials. The improved electronic conductivity, combined with the enhanced structural stability, can lead to outstanding rate performance and improved cycling stability ucl.ac.ukresearchgate.net. While these studies were not performed directly on this compound, the fundamental principles of anionic doping are broadly applicable to polyanionic phosphate structures. Other potential anionic dopants could include chlorine or sulfur, which could also alter the electronic structure and bonding within the material. The ability of anions like fluoride (B91410) and chloride to substitute for phosphate or hydroxyl groups has been noted in other phosphate-based materials like calcium hydroxyapatite (B223615) mdpi.com.
Table 2: Theoretical Impact of Fluorine Doping on a Mn-Rich Phosphate Cathode
| Property | Pristine Material | Fluorine-Doped Material |
|---|---|---|
| Band Gap | 1.52 eV | 0.22 eV |
| Effect | Lower Electronic Conductivity | Enhanced Electronic Conductivity |
Data based on findings for a Na₄MnCr(PO₄)₃ system, which serves as a model for Mn-rich phosphate materials. ucl.ac.ukresearchgate.net
Non-Metal Doping Approaches (e.g., Nitrogen Doping)
Incorporating non-metal elements, such as nitrogen, into the material's structure is another avenue for enhancing its functionality. While direct research on nitrogen-doped this compound is limited, studies on related manganese-based materials and other material systems offer valuable insights into the potential benefits.
Nitrogen doping has been effectively used to improve the performance of various materials, including carbon-based materials and metal oxides. For instance, nitrogen-doped graphene oxide has been synthesized and conjugated with manganese oxide nanoparticles for applications in photodynamic therapy and magnetic resonance imaging researchgate.net. In the context of catalysis, nitrogen-doped MnOₓ/semi-coke catalysts have demonstrated significantly enhanced performance in the selective catalytic reduction (SCR) of NOx []. The introduction of nitrogen creates various active sites (e.g., pyridinic-N, pyrrolic-N) that can improve the adsorption and activation of reactant molecules [].
In the case of this compound, nitrogen doping could potentially be achieved during synthesis, for example, by using nitrogen-containing precursors or through post-synthesis thermal treatments in a nitrogen-rich atmosphere. The incorporated nitrogen could substitute for oxygen within the phosphate groups or exist at defect sites, thereby modifying the electronic structure and creating more active sites for catalytic or electrochemical reactions. This could lead to improved conductivity and enhanced performance in applications where surface reactions are critical.
Composite Formation and Nanoscale Engineering
Beyond intrinsic material modifications through doping, creating composites and engineering the material at the nanoscale are crucial strategies for unlocking the full potential of this compound. These approaches focus on improving properties like electronic conductivity and ion transport by combining the phosphate with conductive additives or by controlling its particle size and morphology.
Nanoscale Engineering: Controlling the size and shape of this compound particles is another powerful tool for enhancing functionality. Reducing the particle size to the nanoscale shortens the diffusion paths for ions (e.g., Li⁺ in a battery application), which is critical for achieving high power performance researchgate.net. Nanoscale engineering can also be used to create specific morphologies with high surface areas, which can improve the contact between the electrode and the electrolyte and provide more sites for electrochemical reactions. Methods for achieving such control include using structure-directing agents during synthesis or employing advanced synthesis techniques like hydrothermal or solvothermal methods that allow for precise control over nucleation and growth processes researchgate.netrsc.org. The synthesis of amorphous magnesium phosphate-graphene oxide nanoparticles is an example of how combining nanostructuring with composite formation can lead to materials with enhanced properties maastrichtuniversity.nl.
Integration with Carbonaceous Materials
Carbonaceous materials are ideal candidates for creating composites with this compound due to their high electrical conductivity, large surface area, and structural stability. Integrating this compound with materials like graphene quantum dots, carbon hollow spheres, graphene foam, and carbon nanofibers creates synergistic effects, leading to superior electrochemical performance compared to the pristine material.
Graphene Quantum Dots (GQDs)
Hybrid electrodes composed of this compound and graphene quantum dots (termed MnAP@GQD) have been synthesized via a microwave route. researchgate.net Research has shown that the mass of GQD integrated into the composite is a critical factor. An optimal doping of 75 mg of GQD into the this compound lattice was found to produce a composite with a higher ID/IG ratio in Raman studies, indicating a greater degree of disorder and defects, which can create more active sites for electrochemical reactions. researchgate.net This optimized composite exhibited a significantly enhanced specific capacitance of 596 Fg⁻¹ at a current density of 1 Ag⁻¹. researchgate.net The improved performance is attributed to the quantum effects and high conductivity of GQDs, which facilitate better charge transfer and storage. researchgate.netpreprints.org
Carbon Hollow Spheres (CHS)
The intercalation of carbon hollow spheres within the this compound structure has been investigated to boost its pseudocapacitive performance. Studies involving composites with varying mass ratios of CHS revealed that an optimal concentration is crucial for performance. A composite with 50 mg of carbon hollow spheres strongly intercalated with this compound (MnAP@CS2) demonstrated profound pseudocapacitance. researchgate.net This enhancement is due to the unique hollow structure of the carbon spheres, which provides a large surface area for electrochemical reactions and efficient pathways for ion diffusion.
Graphene Foam (GF)
Graphene foam serves as a highly conductive and porous 3D scaffold for this compound, effectively addressing the material's low intrinsic conductivity. rsc.org Composites of manganese phosphate and graphene foam have been synthesized using a facile hydrothermal method. scispace.comup.ac.za The resulting composite electrode, when used as a positive electrode in an asymmetric supercapacitor device, demonstrated excellent cycling stability, with 96% capacitance retention over 10,000 charge-discharge cycles at a current density of 2 A g⁻¹. scispace.com The synergy between the faradaic contribution of the manganese phosphate and the electrical double-layer capacitance (EDLC) from the high-surface-area graphene foam leads to this enhanced and stable performance. scispace.com This strategy has also been successfully applied to related compounds, such as nickel ammonium phosphate, where the integration of graphene foam significantly improved electrical conductivity. rsc.org
Carbon Nanofibers (CNFs)
Carbon nanofibers are incorporated into phosphate-based materials to improve electronic conductivity and provide a robust structural matrix. mdpi.comrsc.org While direct studies on this compound with CNFs are emerging, research on analogous systems provides strong evidence of their benefits. For instance, a composite of copper ammonium phosphate augmented with 2D carbon nanofibers exhibited significant pseudocapacitive behavior, delivering a specific capacitance of 478 F g⁻¹ at 1 A g⁻¹. researchgate.net Similarly, bimetallic nickel/manganese phosphate composites have been integrated with CNFs, which enhance the electrical conductivity and charge transfer rate due to their high surface area and conductive nature. rsc.org
| Carbonaceous Material | Key Research Finding | Reported Performance Metric | Reference |
|---|---|---|---|
| Graphene Quantum Dots (GQDs) | Optimized composite (75 mg GQD) shows a higher ID/IG ratio, indicating more active sites. | Specific Capacitance: 596 Fg⁻¹ @ 1 Ag⁻¹ | researchgate.net |
| Carbon Hollow Spheres (CHS) | Strong intercalation with an optimal mass (50 mg) of CHS leads to profound pseudocapacitance. | Enhanced specific capacity (Value not specified in source) | researchgate.net |
| Graphene Foam (GF) | Synergistic effect between the Faradaic contribution of manganese phosphate and the EDLC of graphene foam. | Capacitance Retention: 96% over 10,000 cycles @ 2 A g⁻¹ | scispace.com |
| Carbon Nanofibers (CNFs) | Analogous copper ammonium phosphate/CNF composite shows significant pseudocapacitive behavior. | Specific Capacitance: 478 Fg⁻¹ @ 1 A g⁻¹ | researchgate.net |
Design of 2D Nanosheet Architectures
Shifting from bulk materials to two-dimensional (2D) nanosheet architectures represents a significant strategy for unlocking the electrochemical potential of this compound. This morphological control enhances performance by increasing the surface-to-volume ratio, exposing more active sites, and shortening ion diffusion pathways.
A new class of 2D nanosheets of nitrogen-integrated, phosphate-rich this compound hydrate (B1144303) (NH₄MnPO₄·H₂O), referred to as AMP, has been developed as a high-performance pseudocapacitive electrode material. acs.org These nanosheets are synthesized through methods such as microwave-assisted synthesis. acs.org
The remarkable pseudocapacitance of these 2D AMP nanosheets is attributed to a combination of factors:
Electroactive Sites: The presence of NH₄⁺ ions contributes to the electroactive sites. acs.org
Conductive Layers: The material possesses conductive inorganic layers that facilitate electron transport. acs.org
Intercalated Water: Interactions between intercalated water molecules and Mn²⁺ ions (Mn²⁺···H₂O) play a role in the charge storage mechanism. acs.org
Redox-Active Ions: The phosphate ions themselves are redox-active, contributing to the pseudocapacitance. acs.org
2D Morphology: The nanosheet structure is inherently beneficial, boosting both electronic and ionic transport. acs.org
When assembled into electrochemical devices, these 2D nanosheets exhibit exceptional performance. Asymmetric devices can achieve an energy density of 29.4 Wh/kg and a power density of 133 kW/kg. acs.org Furthermore, they demonstrate extraordinary durability, with over 93% capacitance retention after 100,000 cycles at a high current density of 5 A/g. acs.org Flexible, all-solid-state devices based on these nanosheets also show high performance, retaining over 95% of their capacitance after 1,000 repetitive charge-discharge cycles. acs.org
| Device Configuration | Device Capacitance | Energy Density | Power Density | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Symmetric | 48.4 F/g | - | - | - | acs.org |
| Asymmetric | 65.4 F/g | 29.4 Wh/kg | 133 kW/kg | >93% retention after 100,000 cycles @ 5 A/g | acs.org |
| Flexible All-Solid-State Asymmetric | - | - | - | >95% retention after 1,000 cycles | acs.org |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the structural, electronic, and energetic properties of materials like ammonium (B1175870) manganese phosphate (B84403). By solving the Schrödinger equation within the framework of electron density, DFT can accurately predict a wide range of material characteristics.
DFT calculations are employed to analyze the electronic structure of ammonium manganese phosphate, providing a detailed picture of chemical bonding. These studies reveal the nature of the interactions between the ammonium (NH₄⁺), manganese (Mn), and phosphate (PO₄³⁻) ions. Analysis of the electronic density of states (DOS) and band structure helps in understanding the material's conductivity and magnetic properties. For instance, calculations on related manganese phosphate systems show that the electronic properties are significantly influenced by the oxidation state of manganese and the local coordination environment. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify the charge transfer between the constituent ions, clarifying the ionic and covalent character of the Mn-O and P-O bonds. jcsp.org.pk Such analyses are crucial for understanding how the electronic properties govern the material's performance in applications like catalysis and energy storage.
Hydrogen bonding plays a critical role in the structural stability and ionic conductivity of hydrated and ammoniated phosphate compounds. DFT simulations can model the intricate network of hydrogen bonds between the ammonium cations, phosphate anions, and any water molecules present in the crystal lattice. researchgate.netresearchgate.net These simulations provide insights into the strength and geometry of N-H···O hydrogen bonds. researchgate.net
Furthermore, DFT is used to investigate interfacial coordination effects, particularly in electrochemical systems. Computational studies on related amorphous manganese phosphate have shown that electrolyte anions can form coordination bonds with surface manganese atoms. This coordination alters the electronic structure of the manganese centers, which can facilitate the storage and transport of ions like NH₄⁺ at the electrode-electrolyte interface.
For applications in batteries and ion conductors, understanding the mobility of ions within the crystal structure is paramount. DFT calculations are instrumental in predicting the pathways for ion migration and quantifying the associated energy barriers. By mapping the potential energy surface, researchers can identify the most favorable diffusion channels for ions like Li⁺, Na⁺, K⁺, or even NH₄⁺ through the manganese phosphate framework. researchgate.netscribd.com
The nudged elastic band (NEB) method is a common DFT-based technique used to determine the minimum energy path and the activation energy for an ion hopping from one stable site to another. Studies on olivine-type AMPO₄ (where A is an alkali metal and M is a transition metal like Mn) have shown that while the radii of ions like Na⁺ and K⁺ are larger than Li⁺, their migration barriers can be comparable or even lower, a phenomenon explained by the interplay of site and lattice energies during migration. researchgate.netstorion.ru These computational predictions are vital for designing materials with enhanced ionic conductivity.
Table 1: Calculated Ion Migration Barriers in Related Phosphate Cathode Materials
| Host Material (Structure) | Migrating Ion | Migration Barrier (eV) | Computational Method |
| MnPO₄ (Olivine) | Li⁺ | ~0.3 - 0.6 | DFT |
| MnPO₄ (Olivine) | Na⁺ | ~0.4 - 0.7 | DFT |
| MnPO₄ (Olivine) | K⁺ | ~0.5 - 0.8 | DFT |
| VPO₄F (Tavorite) | Li⁺ | ~0.25 | DFT |
| VPO₄F (Tavorite) | Na⁺ | ~0.3 | DFT |
Note: The values presented are approximate ranges derived from DFT studies on manganese phosphate and analogous polyanion compounds and are intended to be illustrative. Actual values can vary based on the specific crystal structure, ion concentration, and computational parameters used.
In electrochemical applications, the interaction between the this compound electrode and the electrolyte is critical. DFT calculations, often combined with continuum solvation models, can be used to model the solvation and de-solvation processes of charge-carrying ions at the electrode surface. arxiv.org
Theoretical simulations indicate that anions from the electrolyte can participate in constructing the solvation shell of the NH₄⁺ ion. researchgate.net This solvated cluster then interacts with the electrode surface. The energy required to remove the solvent molecules (de-solvation) before the ion can be inserted into the host structure is a key factor affecting the kinetics of the electrochemical reaction. DFT modeling can elucidate the energetics of this partial or complete de-solvation process, revealing, for example, that a partial de-solvation pathway might be more energetically favorable. researchgate.net Understanding these interfacial phenomena is crucial for optimizing electrolyte compositions to enhance battery performance.
Molecular Dynamics Simulations for Dynamic Processes
While DFT is excellent for static properties and single-event energetics, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the atoms move and interact over periods ranging from picoseconds to microseconds.
MD simulations are particularly useful for:
Investigating Structural Stability: By simulating the material at different temperatures, MD can assess the thermal stability of the crystal lattice and the hydrogen bonding network.
Simulating Ion Transport: MD can provide a dynamic picture of ion diffusion, complementing the static pathways calculated by DFT. It allows for the calculation of diffusion coefficients and observation of the collective motions of ions.
Analyzing Interfacial Dynamics: In the context of an electrode-electrolyte interface, MD can simulate the aggregation and migration of surfactant or electrolyte molecules near the phosphate surface, revealing how these interactions can alter the properties of the membrane or interface. rsc.org
Exploring Amine-Phosphate Interactions: Force fields used in MD simulations can be refined to accurately model the interactions between amine groups (from the ammonium ion) and phosphate groups, which is crucial for simulating biological and materials systems where these interactions are prevalent. arxiv.org
For complex processes involving many atoms and longer timescales, such as the full picture of ion transport in a solvated environment or the interaction with large organic molecules, MD simulations provide indispensable insights that are computationally prohibitive for pure DFT methods. frontiersin.org
Computational Approaches to Catalytic Reaction Mechanisms
Manganese compounds are known to be effective catalysts for a variety of organic reactions, and computational methods are key to understanding the underlying reaction mechanisms. researchgate.net DFT calculations are widely used to explore the potential energy surfaces of catalytic cycles involving manganese phosphate. nih.gov
These computational studies can:
Identify Active Sites: Calculations can determine the most likely sites on the manganese phosphate surface for substrate adsorption and activation. For example, structural and computational studies on manganese phosphate nanosheets have identified out-of-plane Mn centers as preferential oxidation sites for water oxidation catalysis. rsc.org
Elucidate Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can map out the step-by-step mechanism of a catalytic reaction. This helps in understanding how bonds are broken and formed.
Determine Rate-Limiting Steps: The highest energy barrier in the calculated reaction pathway corresponds to the rate-limiting step, providing a target for catalyst optimization to improve reaction rates.
Explain Selectivity: When multiple products can be formed, computational models can explain the observed chemo-, regio-, or stereoselectivity by comparing the energy barriers of the competing pathways.
For instance, in oxidation reactions, DFT can model the formation of high-valent manganese-oxo species, which are often proposed as key catalytic intermediates. nih.gov By providing a molecular-level understanding of the catalytic process, these computational approaches guide the rational design of more efficient and selective manganese-based catalysts. tandfonline.com
Theoretical Magnetochemistry and Prediction of Magnetic Ordering
Theoretical and computational investigations into the magnetochemistry of this compound are limited in publicly available research. While experimental studies have indicated antiferromagnetic behavior in related manganese phosphate compounds, detailed theoretical predictions of the magnetic ordering specifically for this compound are not extensively documented.
In a broader context, the magnetic properties of materials containing manganese phosphates are an active area of research. For instance, studies on other manganese(II) phosphate compounds have explored their magnetic structures and interactions. These investigations often reveal complex magnetic behaviors, including antiferromagnetism, which arises from the superexchange interactions between manganese ions mediated by the phosphate groups. The specific arrangement of the MnO_n_ polyhedra and PO_4_ tetrahedra in the crystal lattice dictates the nature and strength of these magnetic interactions.
Kinetic Modeling of Thermal Decomposition Processes
The thermal decomposition of this compound monohydrate (NH_4_MnPO_4_·H_2_O) has been investigated through kinetic modeling to understand the mechanisms and energetics of its breakdown upon heating. Studies have shown that the decomposition proceeds in a multi-step process.
The thermal decomposition of NH_4_MnPO_4_·H_2_O in a nitrogen atmosphere occurs in three distinct steps: deammination, dehydration, and polycondensation. nih.govresearchgate.net The final product of this thermal decomposition is manganese pyrophosphate (Mn_2_P_2_O_7_). nih.govresearchgate.net
Kinetic analysis of this process under non-isothermal conditions has been performed using methods such as the Kissinger method to determine the activation energy (Ea) for each decomposition step. nih.govresearchgate.net The calculated activation energies provide quantitative insight into the energy barriers associated with each stage of the decomposition.
The kinetic parameters for the thermal decomposition of this compound monohydrate are summarized in the interactive data table below.
These kinetic models are crucial for understanding the thermal stability of this compound and for controlling the synthesis of its decomposition products, such as manganese pyrophosphate, which may have applications in various fields.
Future Research Directions and Emerging Applications
Rational Design of Next-Generation Ammonium (B1175870) Manganese Phosphate (B84403) Materials
The future development of ammonium manganese phosphate (AMP) materials lies in the ability to intelligently design their structures at the molecular level to achieve desired properties. A significant area of focus is the creation of two-dimensional (2D) nanosheets of materials like this compound hydrate (B1144303) (NH₄MnPO₄·H₂O). website-files.comacs.orgcsir.co.zaresearchgate.net The rational design of these materials involves manipulating their physicochemical properties to unlock their full potential.
Key factors that contribute to the high performance of these materials, particularly in energy storage, include:
Electroactive Sites: The presence of NH₄⁺ ions provides additional electroactive sites. website-files.comacs.orgcsir.co.zaresearchgate.net
Conductive Layers: The inherent conductivity of the inorganic layers facilitates efficient electron transport. website-files.comacs.orgcsir.co.zaresearchgate.net
Water Intercalation: The interaction of intercalated water with Mn²⁺ ions plays a crucial role in the material's electrochemical behavior. website-files.comacs.orgcsir.co.zaresearchgate.net
By systematically tuning these parameters, researchers aim to develop next-generation AMP materials with enhanced performance characteristics for a variety of applications.
Exploration of Novel Electrochemical Energy Storage Systems and Devices
Ammonium metal phosphates, including this compound, are emerging as highly promising materials for energy storage applications. researchgate.net Their inherent properties, such as rapid electron and ion transport, make them suitable for use in high-performance energy storage devices. researchgate.net
Future research in this area will likely focus on:
Pseudocapacitors: The development of 2D nanosheets of this compound hydrate has already demonstrated significant potential for pseudocapacitive electrode materials. website-files.comacs.orgcsir.co.zaresearchgate.net These materials exhibit high device capacitances and excellent energy and power densities. website-files.comacs.orgcsir.co.zaresearchgate.net
Flexible and Wearable Devices: The fabrication of all-solid-state flexible asymmetric devices based on AMP has shown high capacitance retention, opening up possibilities for their use in next-generation portable and wearable electronics. website-files.comacs.orgcsir.co.zaresearchgate.net
Supercapatteries: The high specific capacitance of related ammonium metal phosphates suggests their suitability as cathode materials in supercapatteries, which bridge the gap between supercapacitors and batteries. researchgate.net
The following table summarizes the reported electrochemical performance of an optimized this compound hydrate-based asymmetric pseudocapacitor. website-files.comacs.orgcsir.co.zaresearchgate.net
| Parameter | Value |
| Device Capacitance | 65.4 F/g |
| Energy Density | 29.4 Wh/kg |
| Power Density | 133 kW/kg |
| Capacitance Retention | >93% over 100,000 cycles |
Tailored Catalytic Activities for Specialized Industrial Processes
Transition metal phosphates are recognized for their structural versatility and chemical stability, making them attractive candidates for various catalytic applications. researchgate.net While research on the specific catalytic properties of this compound is still emerging, the broader class of manganese phosphates has shown promise in specialized industrial processes.
Future research is expected to explore the tailored catalytic activities of this compound in areas such as:
Partial Oxidation of Hydrocarbons: Synthesized complex oxide catalysts based on manganese (II) phosphate have been predicted to show improved catalytic properties for the partial oxidation of n-alkanes into valuable products. researchgate.net This suggests a potential avenue for developing selective and efficient catalysts based on this compound for similar transformations.
Ammonia (B1221849) Synthesis: While iron-based catalysts are the industry standard for ammonia synthesis, the quest for more efficient and sustainable alternatives is ongoing. researchgate.net The unique properties of this compound could be explored for its potential role in novel catalytic systems for ammonia production or related reactions.
Selective Catalytic Reduction (SCR) of NOx: Fe-Mn/TiO₂ catalysts have been investigated for the selective catalytic reduction of nitrogen oxides (NOx) with ammonia. nih.gov The presence of both manganese and ammonium ions in this compound makes it an intriguing candidate for further investigation in this critical environmental application.
Development of Advanced Environmental Remediation Technologies
The unique chemical properties of manganese phosphates suggest their potential utility in advanced environmental remediation technologies. Research in this area is beginning to uncover novel strategies for mitigating pollution.
One promising direction involves the use of manganese phosphates in phytoremediation. Studies have shown that some plants can exclude manganese by precipitating it as manganese phosphate crystals on their root surfaces. nih.gov This finding opens up the possibility of developing new strategies for enhancing the manganese tolerance of plants in contaminated soils.
Future research may focus on:
Rhizosphere Engineering: Investigating how to promote the formation of manganese phosphate in the rhizosphere of plants to immobilize excess manganese in the soil.
Phosphate-Induced Remediation: Exploring the application of phosphate-based materials, including this compound, to remediate soils contaminated with heavy metals like manganese.
Additionally, the broader field of nanoremediation, which utilizes nanomaterials for environmental cleanup, offers opportunities for the application of nanoscale this compound. mdpi.comfrontiersin.org Its high surface area and reactivity at the nanoscale could be harnessed for the removal of various pollutants from soil and water.
Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery
In the context of this compound, AI and ML can be employed to:
Predict Novel Compositions: Machine learning models can be trained on existing materials data to predict new, stable this compound-based compounds with enhanced properties for specific applications. acm.org
Optimize Synthesis Parameters: AI algorithms can be used to design experiments and iteratively guide researchers toward the optimal synthesis conditions for producing materials with desired characteristics, such as specific crystal structures or morphologies. innovations-report.com
Screen for Target Properties: High-throughput computational screening, powered by machine learning, can be used to evaluate the potential of a wide range of this compound derivatives for applications in energy storage, catalysis, and environmental remediation.
This data-driven approach has the potential to significantly accelerate the discovery of next-generation this compound materials, reducing the time and cost associated with traditional trial-and-error methods. innovations-report.com
Nanoscale Engineering for Optimized Performance in Diverse Applications
Controlling the size, shape, and dimensionality of materials at the nanoscale is a powerful strategy for enhancing their performance. In the case of this compound, nanoscale engineering has already demonstrated significant benefits, particularly in the realm of energy storage.
The development of 2D nanosheets of this compound hydrate has been shown to dramatically improve its pseudocapacitive performance. website-files.comacs.orgcsir.co.zaresearchgate.net This is attributed to the high surface area and the increased availability of electroactive sites in the 2D morphology.
Future research in nanoscale engineering of this compound will likely focus on:
Morphology Control: Developing synthetic methods to precisely control the morphology of this compound, such as creating nanorods, nanowires, or hierarchical structures, to optimize its properties for specific applications.
Surface Modification: Modifying the surface of nanoscale this compound with other materials, such as carbon coatings, to improve its conductivity and stability.
Composite Materials: Creating nanocomposites by combining this compound with other functional materials to achieve synergistic effects and enhanced performance.
These nanoscale engineering approaches will be crucial for unlocking the full potential of this compound in a wide range of applications, from next-generation batteries and supercapacitors to advanced catalysts and environmental remediation agents.
Q & A
Q. What established synthesis methods are used for ammonium manganese phosphate, and how do reaction conditions influence crystallinity?
this compound is commonly synthesized via coprecipitation or hydrothermal methods. Key parameters include pH, temperature, and reactant molar ratios. For example, crystallization with ammonium phosphate buffers (1.30 M) and additives like zinc chloride enhances crystal formation . Differences in these conditions directly affect product yield and crystallinity, as observed in optimized protocols for nutrient recovery systems .
Q. How can structural and morphological properties of this compound be characterized?
- X-ray diffraction (XRD): Determines crystal structure and phase purity .
- Scanning electron microscopy (SEM): Reveals surface morphology; studies on similar phosphates show porous or fibrous microstructures depending on synthesis conditions .
- Inductively coupled plasma mass spectrometry (ICP-MS): Quantifies metal content (e.g., Mn²⁺/Mn³⁺ ratios) .
Q. What factors govern the solubility of this compound in aqueous systems?
Solubility is pH-dependent, with lower pH increasing dissolution. For analogous ammonium phosphates, solubility ranges from 58.0 g/100 mL (for (NH₄)₃PO₄) to near-insolubility under alkaline conditions . Precipitation methods in wastewater treatment leverage this by adjusting pH to 8–9 for efficient phosphate recovery .
Advanced Research Questions
Q. How can experimental design optimize this compound synthesis for catalytic or environmental applications?
- Factorial designs (e.g., Plackett-Burman): Screen variables like Mg:Mn ratios, ammonium concentration, and reaction time .
- Response surface methodology (RSM): Models interactions between parameters to maximize yield or catalytic activity .
- Statistical validation: ANOVA and least significance difference (LSD) tests identify critical factors, such as temperature effects on crystallite size .
Q. How do multivariate statistical analyses resolve data contradictions in competitive ion interactions during phosphate recovery?
- Principal component analysis (PCA): Reduces dimensionality to identify dominant variables (e.g., NH₄⁺ vs. Ca²⁺ competition) .
- Cluster analysis: Groups experimental conditions with similar ion-adsorption behaviors, enabling tailored adjustments (e.g., reducing Fe³⁺ interference) .
- Seasonal variability studies: Address discrepancies by correlating environmental factors (e.g., temperature, ionic strength) with phosphate stability .
Q. What methodological approaches ensure the stability of this compound under environmental stressors?
- Accelerated aging tests: Expose samples to controlled humidity/temperature cycles while monitoring structural integrity via XRD and SEM .
- Ecotoxicity assays: Evaluate nutrient leaching in soil/water systems using ICP-MS and ion chromatography .
- Surface modification: Coatings (e.g., silica) or doping with stabilizing ions (e.g., Zn²⁺) mitigate degradation in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
